Product packaging for Chromic oxide(Cat. No.:CAS No. 11118-57-3)

Chromic oxide

Cat. No.: B1216389
CAS No.: 11118-57-3
M. Wt: 151.99 g/mol
InChI Key: UOUJSJZBMCDAEU-UHFFFAOYSA-N
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Description

Chromic oxide, also known as this compound, is a useful research compound. Its molecular formula is CrO2 and its molecular weight is 151.99 g/mol. The purity is usually 95%.
The exact mass of the compound Chromium oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: none. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrO2<br>Cr2O3 B1216389 Chromic oxide CAS No. 11118-57-3

Properties

CAS No.

11118-57-3

Molecular Formula

CrO2
Cr2O3

Molecular Weight

151.99 g/mol

IUPAC Name

chromium(3+);oxygen(2-)

InChI

InChI=1S/2Cr.3O/q2*+3;3*-2

InChI Key

UOUJSJZBMCDAEU-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Cr+3].[Cr+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Cr+3].[Cr+3]

density

4.9 g/cm³

Other CAS No.

12018-34-7
12218-36-9
11118-57-3
12018-01-8

physical_description

DryPowder
BROWN-BLACK POWDER.

Pictograms

Flammable

solubility

Solubility in water: none

Synonyms

chromium dioxide
chromium oxide
chromium oxide (CrO2)
chromium(IV) oxide

Origin of Product

United States

Historical Context and Evolution of Chromic Oxide Research

Early Discoveries and Initial Characterization of Chromium and its Compounds

The journey to identify chromium and its compounds began in the mid-18th century with the analysis of a Siberian mineral known as "Siberian red lead." shef.ac.uk This brightly colored ore, now identified as crocoite (lead chromate (B82759), PbCrO₄), was the subject of investigation by French chemist Louis Nicolas Vauquelin in 1797. shef.ac.ukwikipedia.orgsputtering-targets.net Through a series of chemical manipulations, Vauquelin successfully isolated a new metallic element. chemicool.com He named it chromium, from the Greek word "chroma" meaning "color," a nod to the diverse and vivid hues of the compounds it formed. britannica.comshef.ac.uk

Vauquelin's process involved treating powdered crocoite with potassium carbonate to precipitate the lead. chemicool.comrsc.org This left a residue which he identified as chromium oxide (specifically, CrO₃ in his initial analysis). shef.ac.uk He further demonstrated that heating this oxide with charcoal could produce chromium metal. shef.ac.ukchemicool.com Vauquelin's work was not confined to crocoite; he also discovered traces of chromium in precious gemstones like rubies and emeralds, identifying it as the source of their characteristic red and green colors, respectively. shef.ac.ukchemicool.comicdacr.com A few years after Vauquelin's discovery, another chemist, Tassaert, identified chromium in an ore that is now a primary source of the element: chromite (FeCr₂O₄). shef.ac.ukchemicool.com

Development of Early Production Methods for Chromic Oxide

The first preparation of a transparent hydrated form of this compound (Cr₂O₃) is credited to Parisians Pannetier and Binet in 1838, who used a secret process to create a pigment. wikipedia.orgvedantu.com The industrial synthesis of this compound began in the early 19th century, enabling its large-scale production and commercialization as a pigment. ironoxidered.com

Early production methods primarily revolved around the reduction of other chromium compounds. One common industrial process involved the reduction of sodium dichromate with sulfur at high temperatures. vedantu.com Another method was the thermal decomposition of chromium salts such as chromium nitrate (B79036) or the exothermic decomposition of ammonium (B1175870) dichromate. vedantu.com

A significant method developed by Guignet involved a two-step process. The first step was the calcination (heating) of boric acid and potassium dichromate, which produced a porous mass. The second step involved hydrolyzing this mass, which resulted in hydrated this compound. nolifrit.com

Later industrial processes for producing metallurgical grade this compound involved the calcination of a mixture of ammonium dichromate and sodium chloride at temperatures between 700°C and 850°C. google.com Many early processes involved reducing sodium chromate with substances like sodium sulfide (B99878) or sulfur, followed by washing and calcining the resulting chromium hydroxide (B78521) precipitate. google.com

Historical Shifts in Research Paradigms and Key Milestones

The research trajectory of this compound has been largely dictated by its practical applications. Initially, the focus was on its properties as a pigment, driven by the demand for stable and vibrant colorants. The discovery by Vauquelin that chromium compounds could produce a bright yellow pigment (chrome yellow, another form of lead chromate) spurred further investigation into its color-producing capabilities. lindahall.org

A significant shift occurred as the industrial revolution progressed and the unique properties of chromium alloys were discovered. The finding that adding chromium to steel imparted significant corrosion resistance and hardness redirected research efforts towards metallurgical applications. rsc.orgmarketresearchfuture.com This led to the development of production methods focused on creating high-purity this compound suitable for reduction to chromium metal for use in stainless steel and other alloys. google.comnoahchemicals.com

The 20th century saw another paradigm shift with the recognition of this compound's catalytic properties. noahchemicals.comnanotrun.com Research began to explore its use in various chemical reactions, including the synthesis of organic compounds and, more recently, in environmental applications like air purification. nanotrun.com The advent of nanotechnology has opened up a new frontier for this compound research, with studies now focusing on the unique optical and magnetic properties of nanoscale particles for applications in sensors, data storage, and energy systems. nanotrun.comscispace.comnih.gov

Below is a table summarizing key milestones in the history of this compound and its related compounds:

DateMilestoneSignificance
1797Louis Nicolas Vauquelin discovers chromium and isolates chromium oxide from crocoite ore. shef.ac.ukwikipedia.orgsputtering-targets.netFundamental discovery of the element and its primary oxide.
c. 1809Vauquelin develops a method to produce chrome yellow pigment. lindahall.orgEarly application of chromium compounds, driving initial commercial interest.
1838Pannetier and Binet prepare the first transparent hydrated form of Cr₂O₃ as a pigment. wikipedia.orgvedantu.comMarks the beginning of this compound's use as a specific green pigment.
Late 19th CenturyChromium begins to be used in refractory bricks. icdacr.comExpansion into high-temperature industrial applications.
Early 20th CenturyDevelopment of the electric arc furnace enables large-scale production of ferrochrome from chromite. icdacr.comPaves the way for widespread use of chromium in steel and other alloys.
Mid-20th Century to PresentThis compound is utilized as a catalyst in the petrochemical industry. nanotrun.comDiversification of applications beyond pigments and metallurgy into chemical synthesis.
Late 20th/Early 21st CenturyResearch into nanoscale this compound begins. nanotrun.comnih.govOpens new avenues for high-tech applications in electronics, energy, and sensors.

Evolution of Industrial Applications and their Influence on Research Trajectories

The industrial applications of this compound have evolved significantly over time, directly influencing the direction of scientific research.

Pigments and Coatings: The earliest and one of the most enduring applications of this compound is as a pigment. ironoxidered.comnoahchemicals.com Known as chrome green, its exceptional lightfastness, chemical stability, and vibrant color made it a valuable component in paints, coatings, ceramics, and inks. vedantu.comironoxidered.com The demand for a durable green pigment for outdoor and industrial use drove early research into synthetic production methods. ironoxidered.com Its use as a colorant in glass to produce an emerald green color is also a long-standing application. rsc.orgbusinessresearchinsights.com

Metallurgy and Refractories: The discovery of stainless steel and the role of chromium in preventing corrosion marked a major turning point. rsc.org This created a massive demand for chromium, and by extension, for this compound as a precursor to chromium metal. noahchemicals.com Research was consequently steered towards optimizing the production of metallurgical-grade this compound, with a focus on purity. google.com Due to its very high melting point and thermal stability, this compound also became a critical component in refractory materials, used to line high-temperature furnaces and kilns in the steel and cement industries. noahchemicals.comhashnode.dev

Catalysis: In the chemical industry, this compound's utility as a catalyst became prominent. vedantu.comnanotrun.com It is used in various organic synthesis processes and plays a role in the production of valuable products like plastics and synthetic fuels from hydrocarbons. nanotrun.com This application spurred research into the surface chemistry and catalytic activity of the compound.

Modern and Emerging Applications: Contemporary research is exploring the use of this compound in advanced technologies. Its hardness and wear resistance are exploited in high-performance coatings for aerospace components and automotive parts like brake linings. noahchemicals.comnanotrun.comyoutube.com In electronics, it is used in the production of magnetic recording media. youtube.com The development of nanotechnology has opened research into using this compound nanoparticles for next-generation energy storage systems, such as lithium-ion batteries and supercapacitors, and as advanced materials for sensors. nanotrun.com This evolution reflects a continuous drive to harness the unique properties of this compound for increasingly sophisticated technological challenges.

Advanced Synthesis Methodologies for Chromic Oxide

Precipitation Methods for Chromic Oxide Nanoparticles

Precipitation methods represent a common and adaptable pathway for synthesizing Cr₂O₃ nanoparticles. These techniques typically involve the controlled reaction of soluble chromium precursors in an aqueous medium, leading to the formation of insoluble Cr₂O₃.

Aqueous Precipitation Techniques

Aqueous precipitation is a widely employed method due to its simplicity, cost-effectiveness, and feasibility for large-scale production. The general procedure involves dissolving a chromium salt, such as chromium(III) sulfate (B86663) (Cr₂(SO₄)₃) or chromium(III) nitrate (B79036) (Cr(NO₃)₃·9H₂O), in deionized water. A precipitating agent, commonly ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521), is then added to the solution. This addition is typically done dropwise while maintaining constant stirring until a specific pH is reached, often around pH 10 or 12. The resulting precipitate, containing Cr₂O₃, is then filtered, thoroughly washed with distilled water to remove residual ions, dried (e.g., at 70-90°C for 24 hours), and subsequently calcined at elevated temperatures (e.g., 550-600°C for several hours) to achieve the desired crystalline structure and remove any remaining impurities or byproducts. orientjchem.orgiosrjournals.orgirjet.netscispace.com

Influence of Precursors and Precipitating Agents (e.g., Ammonia, Ammonium Hydroxide)

The choice of precursor and precipitating agent significantly influences the characteristics of the synthesized Cr₂O₃ nanoparticles.

Precursors : Common precursors include chromium(III) sulfate (Cr₂(SO₄)₃) and chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O). orientjchem.orgiosrjournals.orgscispace.comut.ac.irscispace.com The selection of the precursor can affect the purity and morphology of the final product. For instance, using chromium(III) nitrate in a precipitation-gelation reaction has also been explored. researchgate.net

Precipitating Agents : Aqueous ammonia (NH₄OH) or liquor ammonia is the most frequently used precipitating agent in these methods. orientjchem.orgiosrjournals.orgirjet.netscispace.comresearchgate.net It facilitates the precipitation of chromium hydroxide, which upon calcination, transforms into chromium(III) oxide. The controlled addition of ammonia allows for tuning the pH, a critical parameter for controlling particle nucleation and growth. orientjchem.orgiosrjournals.orgirjet.netscispace.com

The synthesis using chromium sulfate and ammonia as the precipitating agent is noted for its simplicity, low cost, and efficiency, often described as a one-step process for producing Cr₂O₃ nanoparticles. orientjchem.orgiosrjournals.orgscispace.com

Effects of pH and Temperature on Morphology and Size Control

Precise control over reaction parameters such as pH and temperature is crucial for tailoring the morphology and size of Cr₂O₃ nanoparticles.

pH : Studies indicate that pH plays a vital role in nanoparticle formation. For example, in co-precipitation routes, synthesizing chromium oxide nanoparticles at a pH of 9 resulted in smaller particle sizes compared to those prepared at other pH values. researchgate.net Conversely, an increase in the pH of the solvent (e.g., ethylene (B1197577) glycol) during microwave-assisted synthesis has been shown to increase the crystallite size of Cr₂O₃ nanoparticles. jespublication.com

Temperature : Reaction temperature is another critical factor influencing particle size. Research has shown that Cr₂O₃ nanoparticles synthesized at a reaction temperature of 27°C were smaller than those produced at 5°C or 65°C. researchgate.net Furthermore, the calcination temperature significantly impacts the crystallinity and size of the nanoparticles. Higher calcination temperatures generally lead to increased particle sizes due to grain growth and sintering. researchgate.net For instance, calcination at 600°C for 5 hours is a common post-precipitation step. orientjchem.orgiosrjournals.orgscispace.com Microwave irradiation combined with templating agents like triethanolamine (B1662121) (TEA) has also been used, with subsequent calcination at temperatures ranging from 200°C to 700°C affecting particle characteristics. ut.ac.ir

Green Synthesis Approaches for this compound Nanomaterials

Driven by the need for environmentally sustainable and cost-effective methods, green synthesis approaches utilizing plant extracts have emerged as a promising alternative for producing Cr₂O₃ nanomaterials. These methods leverage the inherent reducing and capping properties of phytochemicals present in plant biomass.

Plant Extract Mediated Synthesis

In plant-mediated synthesis, plant extracts act as both reducing agents to convert metal ions into nanoparticles and as stabilizing agents to prevent aggregation. This approach involves mixing a solution of a chromium precursor (e.g., chromium nitrate, chromium chloride, or potassium dichromate) with a plant extract. The reaction is typically carried out at room temperature or moderate temperatures with stirring or sonication. kosmospublishers.com A color change, often from orange or green to black or greenish-black, is a visual indicator of Cr₂O₃ nanoparticle formation, attributed to surface plasmon resonance effects. tandfonline.comnano-ntp.comcore.ac.uk

Various plant species have been successfully employed for the green synthesis of Cr₂O₃ NPs, including:

Erythrophleum guineense and Abutilon indicum dntb.gov.ua

Mentha pulegium researchgate.net

Simarouba glauca tandfonline.comtandfonline.com

Acalypha indica and Carica papaya nano-ntp.com

Calotropis gigentea kosmospublishers.com

Opuntia Ficus Indica (cactus) researchgate.net

Allium sativum, Tridax procumbens, and Pumpkin leaves pisrt.org

The phytochemicals present in these extracts, such as polyphenols, flavonoids, and terpenoids, are believed to facilitate the reduction of Cr(III) ions and stabilize the resulting nanoparticles. tandfonline.comnano-ntp.com The synthesized nanoparticles are then typically dried and calcined to obtain the final Cr₂O₃ product. kosmospublishers.comtandfonline.comcore.ac.uktandfonline.com

Environmental Sustainability Considerations in Synthesis

Green synthesis methods offer significant environmental and economic advantages over traditional chemical routes. They are characterized by:

Eco-friendliness : These methods avoid the use of toxic chemicals, harsh reaction conditions, and hazardous waste generation, aligning with green chemistry principles. dntb.gov.uatandfonline.comresearchgate.net

Simplicity and Safety : The processes are generally straightforward, often operating at ambient temperatures and pressures, making them safer and easier to implement. kosmospublishers.comtandfonline.comresearchgate.net

By utilizing biological entities like plant extracts, these methods contribute to a more sustainable approach to nanomaterial fabrication, reducing the ecological footprint associated with chemical synthesis. dntb.gov.uatandfonline.comresearchgate.net

Data Tables

Table 1: Precipitation Synthesis Parameters and Results for this compound Nanoparticles

PrecursorPrecipitating AgentpHCalcination Temperature (°C)Average Particle/Crystallite Size (nm)Citation(s)
Cr₂(SO₄)₃Ammonia1060020-70 orientjchem.orgiosrjournals.orgscispace.com
Cr₂(SO₄)₃Ammonia1070 (drying)20-70 orientjchem.orgiosrjournals.orgscispace.com
Cr₂(SO₄)₃Ammonia1255024-27 irjet.net
Cr(NO₃)₃·9H₂ON/A (gelation)N/AVariesVaries (increases with temp) researchgate.net
Cr(NO₃)₃·9H₂OTriethanolamineN/A200, 500, 70025-70 ut.ac.ir
Cr(NO₃)₃·9H₂ON/A (co-precipitation)9N/ASmaller than other pHs researchgate.net
Cr(NO₃)₃·9H₂ON/A (precipitation)N/AN/ASmaller at 27°C than 5°C or 65°C researchgate.net

Table 2: Green Synthesis Approaches and Reported Particle Sizes for this compound Nanoparticles

Plant ExtractPrecursor/Metal SourceSynthesis MethodAverage Particle/Crystallite Size (nm)Citation(s)
Mentha pulegiumChromium precursorGreen synthesis58 (crystallite) researchgate.net
Calotropis gigenteaCrCl₃·6H₂OEthanolic extract, sonication85.72 kosmospublishers.com
Opuntia Ficus IndicaCr(NO₃)₃·9H₂OCactus extract, microwave irradiation28 (crystal), 45-55 (SEM) researchgate.net
Simarouba glaucaCr(NO₃)₃·9H₂OLeaf extract, stirring, drying, calcinationNot explicitly stated tandfonline.comtandfonline.com
Acalypha indica & Carica papayaCr₂(SO₄)₃Leaf extract, tannic acid additionNot explicitly stated nano-ntp.com
Allium sativumK₂Cr₂O₇Leaf extractNot explicitly stated pisrt.org
Pumpkin leavesK₂Cr₂O₇Leaf extract, drying, calcinationNot explicitly stated pisrt.org

Compound List:

this compound (Cr₂O₃)

Chromium(III) sulfate (Cr₂(SO₄)₃)

Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

Ammonia (NH₃)

Ammonium hydroxide (NH₄OH)

Potassium dichromate (K₂Cr₂O₇)

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

Triethanolamine (TEA)

Solution-Based Deposition Techniques

Laser-Induced Solution Deposition (LISD)

Laser-Induced Solution Deposition (LISD) is a technique that utilizes focused laser beams to induce chemical reactions or physical transformations in precursor solutions, leading to the deposition or formation of desired materials. For this compound, LISD has been employed to fabricate well-dispersed sub-micron and nanoscale particles and thin films with uniform composition and minimal contamination cambridge.orgcapes.gov.brdtic.milunl.edu.

The process typically involves dissolving chromium precursors, such as chromium(II) chloride (CrCl₂), in organic solvent mixtures like tetrahydrofuran (B95107) (THF) and cyclohexane (B81311) cambridge.orgdtic.milunl.edu. Alternatively, aqueous solutions of chromium(VI) oxide (CrO₃) can also be used researchgate.net. When a laser beam (e.g., argon ion laser at 514 nm or UV radiation at 351 nm) irradiates the solution, it can initiate photolysis or photochemical reactions, leading to the formation and deposition of chromium oxide species dtic.milunl.edu. Research has shown that parameters like laser power and wavelength significantly influence the resulting particle size and morphology dtic.milunl.edu. Studies have reported the formation of particles with distinct size distributions, such as 230 nm, 350 nm, and 400 nm, as well as oriented nanoclusters ranging from 8 to 20 nm cambridge.orgcapes.gov.brresearchgate.net. LISD has also demonstrated the capability to produce mixed chromium oxide (Cr₂O₃/CrO₂) thin films, which are of interest for spintronic applications dtic.milresearchgate.net.

Table 2.5.1: Laser-Induced Solution Deposition (LISD) Parameters and Outcomes

Laser Power (W)Wavelength (nm)PrecursorSolvent SystemDeposition Time (h)Resulting Material/MorphologyReported Particle Size (nm)
5-7514CrCl₂THF/Cyclohexane0.5-24Nanoparticles/Thin Films230, 350, 400
5-7351CrCl₂THF/Cyclohexane0.5-24Nanoparticles/Thin Films230, 350, 400
2-5 J/cm²510.6CrO₃ (aqueous)Aqueous solutionNot specifiedOriented Nanoclusters8-20

Electrodeposition of Chromium Oxyhydroxide Films

Electrodeposition offers a controlled method for forming thin films of chromium-based materials, including chromium oxyhydroxide (CrₓOᵧH<0xE1><0xB5><0xA3>) films. These films have shown promise in enhancing selectivity and durability in electrochemical applications, such as photocatalysis and industrial chlorate (B79027) production mdpi.combrunel.ac.uk. The process involves the reduction of chromium species from an electrolyte onto a substrate electrode.

A common approach utilizes sodium dichromate (Na₂Cr₂O₇) or potassium dichromate (K₂Cr₂O₇) in aqueous solutions, often with the addition of sulfuric acid (H₂SO₄) as the medium mdpi.comscirp.orgnanografi.com. Electrodes such as platinum (Pt) or chromium-doped platinum (Pt/Cr) are typically employed scirp.org. Deposition can be achieved through chronoamperometry at specific potentials, for instance, 0.15 V vs. RHE, for controlled durations mdpi.com. Research has demonstrated the ability to electrodeposit CrₓOᵧH<0xE1><0xB5><0xA3> films with precisely controlled thicknesses, ranging from sub-monolayer coverage to multiple layers mdpi.combrunel.ac.uk. These films effectively reduce the permeation of diatomic molecules like O₂ and CO, thereby improving the efficiency and longevity of electrocatalysts mdpi.combrunel.ac.uk. The deposited films are often characterized as chromium oxyhydroxides, which can be considered hydrated or deprotonated forms of chromium oxide mdpi.comresearchgate.net.

Table 2.5.2: Electrodeposition Parameters and Film Properties

Electrolyte CompositionElectrode TypeDeposition Potential (V vs. RHE)Deposition Time (min)Na₂Cr₂O₇ Conc. (µM-mM)Film Thickness RangeReported Functionality
Na₂Cr₂O₇ in aqueous solutionPt0.15101-1000Sub-monolayer to >4 layersProtective layers, enhanced selectivity/durability
K₂Cr₂O₇ with H₂SO₄Pt or Pt/CrNot specifiedNot specifiedNot specifiedNot specifiedCatalysis, protective films
Chromium-oxyhydroxide (CrₓOᵧH<0xE1><0xB5><0xA3>) precursor solutionNot specifiedNot specifiedNot specifiedNot specifiedControlled thicknessReduction of permeation of O₂, CO; H₂ oxidation support

Solid-State Reaction Methods

Solid-state reaction methods involve the direct reaction between solid precursors at elevated temperatures, typically in a furnace under a controlled atmosphere (e.g., vacuum, inert gas) jst.go.jpbdu.ac.iniiste.org. These methods are fundamental for producing many inorganic materials, including this compound and its composites.

One example involves the reaction between chromium(III) oxide (Cr₂O₃) and amorphous boron powders at high temperatures (e.g., 1600°C) in a vacuum to synthesize chromium borides jst.go.jp. Specific conditions can yield single phases of chromium monoboride (CrB) or chromium diboride (CrB₂) jst.go.jp. The decomposition of hydrated ammonium dichromate at elevated temperatures (450°-750°C) is another solid-state route for preparing chromium(III) oxide google.com. In the context of composite materials, solid-state reactions between zinc oxide (ZnO) and chromium powders, followed by milling and sintering (e.g., at 900°C), can lead to the formation of Cr-doped ZnO or zinc chromite (ZnCr₂O₄) phases iiste.orgresearchgate.net. The effectiveness of these reactions often depends on precursor particle size, mixing homogeneity, reaction temperature, and time jst.go.jpiiste.org.

Table 2.6: Solid-State Reaction Parameters and Products

PrecursorsReaction Temperature (°C)Reaction Time (h)AtmosphereResulting Product/PhaseNotes
Cr₂O₃ + Amorphous Boron16002VacuumCr₅B₃, CrB, Cr₃B₄, Cr₂B₃, CrB₂Single phase CrB at mole ratio 3.0; CrB₂ >1000°C
Hydrated Ammonium Dichromate450-750Not specifiedNot specifiedChromium(III) oxide (Cr₂O₃)Decomposition route
ZnO + Cr powders (milled)9004AirZnO with hexagonal wurtzite structure, ZnCr₂O₄Solid-state reaction for Cr-doped ZnO
Cr-ZnO solid solutions (precursors)400 (annealing)Not specifiedOxygenCr-ZnO solid solution nanoparticles, ZnCr₂O₄ nanometric particlesTriethanolamine precipitation followed by annealing

Spray Drying for Powder Production

Spray drying is a widely used technique for producing fine, spherical powders from liquid slurries. It is particularly valuable for preparing this compound powders suitable for thermal spraying applications due to their improved flowability and handling characteristics tuni.fiscientific.netamericanelements.com. The process involves atomizing a liquid suspension of chromium oxide particles or precursors into a hot drying chamber, where the solvent rapidly evaporates, leaving behind solid agglomerates tuni.figoogle.com.

The starting material is typically an aqueous suspension of chromium oxide pigment or precursors, often with the addition of a binder to aid agglomeration tuni.figoogle.com. Parameters such as suspension concentration (e.g., 50-70% by weight), atomization method (e.g., liquid pressure nozzle), and drying gas temperature (up to 500°C) are critical for controlling the morphology and properties of the resulting powder tuni.figoogle.com. Spray-dried powders are generally globular and porous, offering good flow properties tuni.fi. However, they can sometimes be hollow due to rapid moisture evaporation tuni.fi. For enhanced density and melting characteristics during thermal spraying, these powders can undergo further densification treatments like sintering or plasma treatment tuni.fi. Compared to fused and crushed powders, spray-dried powders offer more uniform particle size distributions, which is advantageous for consistent coating deposition americanelements.com.

Table 2.7: Spray Drying Parameters and Powder Characteristics

Starting MaterialSuspension Concentration (% by weight)Atomization MethodDrying Gas Temperature (°C)Gas Outlet Temperature (°C)Resulting Particle MorphologyParticle Size Range (mesh/µm)Notes
Aqueous Cr₂O₃ suspension/pigment40-80 (preferred 50-70)Liquid pressure nozzleUp to 500120-80Globular, porous, sphericalNot specifiedBinder used for agglomeration; can be densified post-drying
Cr₂O₃ pigment slurry with synthetic polymersNot specifiedNot specifiedNot specifiedNot specifiedSpherical agglomeratesNot specifiedPlasma sprayable powders; narrow particle size distribution (PSD)
Fine green pigment (chemically obtained Cr₂O₃)Not specifiedNot specifiedNot specifiedNot specifiedNot specified325 mesh to 1 µm (submicron)Standard powder sizes; spray-dried with binder for narrow PSD

Emerging and Novel Synthesis Routes

Beyond the established methods, research continues to explore novel and environmentally friendly routes for synthesizing this compound, particularly in nanoparticle form. These emerging methods often focus on sustainability, cost-effectiveness, and unique property control.

Green Synthesis: This approach utilizes biological entities such as plant extracts, microorganisms, or fungi to synthesize nanoparticles. It is recognized for being eco-friendly, cost-effective, and often a one-pot process researchgate.netnlss.org.inresearchgate.netresearchgate.nettandfonline.comresearchgate.net. Plant extracts, like those from Mukia Maderaspatana, Rhamnus virgata, or Simarouba glauca, contain biomolecules that act as reducing and stabilizing agents for chromium ions scirp.orgnanografi.comresearchgate.nettandfonline.comresearchgate.net. Precursors such as chromium nitrate pentahydrate or potassium dichromate are reacted with these extracts under controlled conditions (e.g., stirring at 50°C, drying at 80°C, followed by calcination) tandfonline.com. The resulting Cr₂O₃ nanoparticles typically range from 20 to 70 nm and have been confirmed by various spectroscopic and crystallographic techniques (UV-Vis, FTIR, XRD, SEM, EDX) nanografi.comresearchgate.netresearchgate.netscispace.comorientjchem.orgresearchgate.net. Notably, green-synthesized this compound nanoparticles have shown promising biological activities, including antibacterial, antioxidant, and anticancer properties researchgate.netresearchgate.nettandfonline.comresearchgate.net.

Other Novel Routes:

Hydrothermal Synthesis: This method involves reactions in aqueous solutions under elevated temperature and pressure, often within an autoclave. It has been reported to produce Cr₂O₃ nanoparticles with sizes around 20-30 nm nanografi.com.

Sol-Gel Method: This technique involves the formation of a gel from precursors, followed by drying and calcination to yield the oxide. It is a versatile route for producing metal oxide nanoparticles nanografi.combdu.ac.inresearchgate.net.

Mechanochemical Processing: This involves mechanical grinding or milling of precursors, often leading to solid-state reactions at lower temperatures than conventional solid-state methods researchgate.netscilit.com.

Pulsed Laser Deposition (PLD): While primarily used for thin film deposition, PLD can also be employed to create chromium oxide nanostructures. For instance, irradiation of aqueous CrO₃ solutions with a copper vapor laser can deposit Cr₂O₃ as oriented nanoclusters researchgate.net. PLD has also been used to grow mixed Cr₂O₃/CrO₂ thin films with ferromagnetic properties researchgate.net.

Table 2.8: Emerging and Novel Synthesis Methods for this compound

Method NameKey PrecursorsTypical ParametersReported Particle Size (nm)Key Findings/Applications
Green SynthesisCr(NO₃)₃·9H₂O, K₂Cr₂O₇, Cr(III) complex + Plant ExtractsStirring 50°C, Drying 80°C, Calcination 400°C20-70Eco-friendly, cost-effective, biological activities (antibacterial, antioxidant, anticancer)
HydrothermalChromium saltsAutoclave, elevated T & P20-30Nanoparticle formation
Sol-GelMetal alkoxides/saltsGelation, drying, calcinationNot specifiedVersatile for oxide nanoparticles
MechanochemicalSolid precursorsHigh-energy millingNot specifiedSolid-state reactions at lower temperatures
Pulsed Laser Dep.CrCl₂, CrO₃ (aqueous)Laser irradiation (e.g., 510.6 nm, 2-5 J/cm²)8-20 (nanoclusters)Thin films, oriented nanoclusters, mixed Cr₂O₃/CrO₂ films, spintronics applications

List of Compounds Mentioned:

this compound (Cr₂O₃)

Chromium(III) oxide (Cr₂O₃)

Chromium(VI) oxide (CrO₃)

Chromium(III) chloride (CrCl₂)

Chromium(III) hydroxide (Cr(OH)₃)

Chromium(III) nitrate pentahydrate (Cr(NO₃)₃·9H₂O)

Chromium(III) sulfate (Cr₂(SO₄)₃)

Chromium(III) complex

Chromium(VI) dichromate (Na₂Cr₂O₇, K₂Cr₂O₇)

Chromium(VI) chromate (B82759) (CrO₄²⁻)

Chromium(V) oxyhydroxide (Cr⁵⁺O₄³⁻)

Chromium(III) oxyhydroxide (CrₓOᵧH<0xE1><0xB5><0xA3>)

Chromium(VI) chromic acid (H₂CrO₄)

Chromium(VI) dichromate (H₂Cr₂O₇)

Chromium dioxide (CrO₂)

Chromium borides (Cr₅B₃, CrB, Cr₃B₄, Cr₂B₃, CrB₂)

Zinc oxide (ZnO)

Zinc chromite (ZnCr₂O₄)

Ammonium dichromate (hydrated)

Formic acid

Sulfuric acid (H₂SO₄)

Ammonia (NH₃)

Tetrahydrofuran (THF)

Cyclohexane

Methanol

Diethylether

Oxygen (O₂)

Carbon monoxide (CO)

Nitrogen (N₂)

Steam

Structural and Morphological Characterization of Chromic Oxide

Crystalline Structure Analysis

Chromic oxide can exist in various crystalline forms, with the most stable and commonly encountered being the rhombohedral phase analogous to corundum.

Chromium(III) oxide (Cr₂O₃) predominantly crystallizes in a rhombohedral structure, which is isostructural with corundum (Al₂O₃) orientjchem.orgnanochemres.orgnih.govchalcogen.romaterialsproject.orgresearchgate.netmatweb.comchemicalbook.comwikipedia.org. This structure belongs to the trigonal crystal system with the space group R-3c (No. 167) materialsproject.orgmatweb.comchemicalbook.comaip.org. In this arrangement, oxygen atoms form a hexagonal close-packed lattice, with Cr³⁺ ions occupying two-thirds of the octahedral interstitial sites researchgate.netchemicalbook.comaip.orgwikipedia.org. The lattice parameters for the hexagonal setting are approximately a = 4.9607 Å and c = 13.599 Å matweb.com, though variations such as a = 4.75 Å and c = 12.982 Å have also been reported wikipedia.org. The crystalline phase is often referred to as Eskolaite nanochemres.orgnih.govchemicalbook.comresearchgate.net. XRD studies consistently confirm the formation of Cr₂O₃ with this hexagonal structure, often indicating high purity with no detectable impurity phases orientjchem.orgmendeley.comproquest.com. Cr₂O₃ is also known for its antiferromagnetic properties, with a Néel temperature of 307 K chemicalbook.comwikipedia.org.

While Cr₂O₃ is the most common form, other chromium oxides exist. Chromium(II,III) oxide, with the chemical formula Cr₃O₄, adopts a spinel crystal structure ontosight.airesearchgate.netwikipedia.orgacs.orgntu.edu.twacs.org. The spinel structure is characterized by a face-centered cubic arrangement of ions ontosight.ai. Notably, Cr₃O₄ can also exhibit tetragonal distortion from its ideal spinel structure acs.orgacs.org. In the context of industrial processes like steelmaking, various chromite spinels, such as FeCr₂O₄ and MgCr₂O₄, are also observed as stable phases involving chromium wikipedia.orgimt.sisrce.hrresearchgate.netnih.gov.

The crystalline structure and phase purity of this compound are significantly influenced by the synthesis method and parameters. Techniques such as precipitation, thermal decomposition, sol-gel, hydrothermal, and microwave irradiation are employed to produce this compound nanoparticles orientjchem.orgnanochemres.orgmendeley.comscispace.comresearchgate.netnanochemres.org.

Crystallinity: Increasing the calcination or annealing temperature generally enhances the crystallinity of Cr₂O₃. For instance, annealing at temperatures between 500 °C and 800 °C has been shown to increase crystallite size and improve crystallinity bohrium.com. Similarly, deposition temperature plays a role, with higher temperatures leading to larger crystallites nih.gov. The broadening of XRD diffraction lines is a common indicator of the nanoparticle nature of the synthesized materials orientjchem.org. High purity, characterized by the absence of extraneous peaks in XRD patterns, is often achieved, confirming the formation of Cr₂O₃ as the primary phase orientjchem.orgmendeley.comscispace.comnih.gov.

Phase Purity: While Cr₂O₃ is the stable phase, synthesis conditions can sometimes lead to the formation of other chromium oxide phases, such as CrO₂ (rutile structure) or Cr₃O₄ (spinel structure) researchgate.netresearchgate.net. Careful control of synthesis parameters, including precursor selection, precipitating agent, and temperature, is crucial for obtaining pure Cr₂O₃ orientjchem.orgmendeley.comresearchgate.netresearchgate.net.

Nanoscale Morphology and Particle Size Distribution

The morphology and particle size of this compound, particularly at the nanoscale, are critical determinants of its properties and performance. SEM and TEM are indispensable tools for characterizing these features.

SEM provides detailed insights into the surface topography, particle shape, and aggregation state of this compound materials orientjchem.orgresearchgate.netfrontiersin.orgsciensage.infopolimi.itias.ac.inorientjchem.orgresearchgate.netresearchgate.net. SEM analysis reveals a variety of morphologies depending on the synthesis route, including spherical nih.govfrontiersin.orgorientjchem.org, irregular round frontiersin.orgnih.gov, nearly rhombohedral ijera.com, rectangular nanochemres.org, and flake-like structures sciensage.info. Some studies report slightly sintered sphere-shaped particles orientjchem.orgproquest.com, while others note texturing and grain formation influenced by processing parameters like laser fluence polimi.it. SEM can also highlight the degree of particle aggregation and surface features such as jagged edges researchgate.net.

TEM is the preferred technique for accurately measuring nanoparticle size, grain size, size distribution, and morphology due to its superior resolution compared to light-based methods nanocomposix.commeasurlabs.com. TEM images provide qualitative information about surface morphology and are essential for quantitative size analysis measurlabs.com.

Particle Size: The reported particle sizes of synthesized this compound nanoparticles vary considerably based on the preparation method:

Many precipitation-based syntheses yield particles in the range of 20–70 nm, with an average crystalline size often around 45 nm orientjchem.orgmendeley.comproquest.comresearchgate.net.

Other methods have reported sizes ranging from 9–30 nm researchgate.net, 10–100 nm nanochemres.org, or 35–60 nm (with DLS indicating an average of 27.76 nm) nih.gov.

SEM analysis has indicated average particle sizes around 71 nm, corroborated by DLS measurements sciensage.info.

Crystallite sizes can range from as small as 10 nm orientjchem.orgproquest.com to over 100 nm, with values around 30 nm being common after specific processing steps nih.govresearchgate.net. Annealing and calcination temperatures generally lead to larger crystallite sizes nih.govchalcogen.roscispace.comresearchgate.net.

Shape: TEM observations often complement SEM findings regarding particle shape. Particles are frequently described as spherical nih.govfrontiersin.org, though irregular shapes, including jagged edges researchgate.net, rectangles nanochemres.org, and agglomerated structures nanochemres.orgnanochemres.org, are also noted. The specific morphology is highly dependent on the synthesis conditions, such as the choice of precursor, capping agents, and thermal treatments nih.govbohrium.comsciensage.info.

Data Tables

Table 1: Crystallographic Data for Chromium(III) Oxide (Cr₂O₃)

PropertyValueCrystal SystemSpace GroupReference
Lattice Constant 'a'4.9607 ÅTrigonalR-3c matweb.com
Lattice Constant 'c'13.599 ÅTrigonalR-3c matweb.com
Lattice Constant 'a'4.75 ÅTrigonalR3c wikipedia.org
Lattice Constant 'c'12.982 ÅTrigonalR3c wikipedia.org
Density5.22 g/cm³HexagonalR-3c matweb.com
Miller Index (hkl)(104), (110), (012), (113), (024), (122) etc.-- orientjchem.orgscispace.com

Table 2: Nanoparticle Size Distribution of this compound (Cr₂O₃) from TEM/SEM Studies

Synthesis/Processing MethodReported Size Range (nm)Average Size (nm)Morphology DescriptionReference
Aqueous Precipitation (Ammonia)20–7045Hexagonal structure, varied sizes orientjchem.orgmendeley.comproquest.comresearchgate.net
Thermal Decomposition10–100<100Rectangle nanostructures, some agglomeration nanochemres.orgnanochemres.org
Radiolysis of Cr(VI) solutions9–30-Approximately spherical with jagged edges researchgate.net
Green Synthesis (Erythrophleum guineense)<400-Irregular round frontiersin.orgnih.gov
Green Synthesis (Nigella sativa)-71 (SEM), 77 (DLS)Flake morphology sciensage.info
Sol-gel + Microwave Irradiation + Annealing-Varies with temp.Rhombohedral structure, size dependent on annealing scispace.com
Sol-gel Method on Glass Substrates (Calcined at 200°C)-~77.7Spherical granules orientjchem.org
Deposition (e.g., CVD) + Temperature Control-27–30Crystallites size increases with deposition temp. nih.gov
Chemical Bath Deposition + Annealing16.47–27.96Varies with temp.Eskolaite nanocrystals chalcogen.ro
Sol-gel + Microwave Irradiation (Cr(NO₃)₃·9H₂O + TEA)3.45–23.5Varies with temp.Rhombohedral structure, size increases with temp. researchgate.net
Hydrothermal Reduction (Potassium Chromate (B82759) + Plant Extract)-85–100Nanosized Cr₂O₃ researchgate.net
Thermal Decomposition of Cr(NO₃)₃·9H₂O10-Slightly sintered sphere-shaped, monocrystalline orientjchem.orgproquest.com
Green Synthesis (various plant extracts)35–6027.76 (DLS)Spherical morphology nih.gov

Table 3: Influence of Synthesis/Annealing Temperature on Crystallite Size

Synthesis/Annealing Temperature (°C)Reported Crystallite Size (nm)Method / Reference
500–80031.5 to 47.70Sintering temperature bohrium.com
330–46527–30 (max at 420 °C)Deposition temperature nih.gov
As-synthesized31.96Minimum size at 200°C annealing ijera.com
Annealed at 200°C16.47Annealing temperature chalcogen.ro
Annealed at 200°C~77.7Calcination temperature orientjchem.org
Calcination 300–10503.45 to 23.5Calcination temperature researchgate.net
Annealed at 500°C, 600°CIncreases with annealing temp.Annealing temperature scispace.com

Compound Names Mentioned

this compound (Chromium(III) oxide)

Chromium(II,III) oxide

Corundum

Chromite spinel

Eskolaite

Chromium(VI) compounds

Chromate anions

Chromium aluminum carbide MAX phases (Cr₂AlC, Cr₃AlC₂, Cr₄AlC₃)

Particle Agglomeration Studies

The tendency of nanoparticles to aggregate is a critical factor influencing their performance in various applications. Studies on this compound nanoparticles have observed varying degrees of agglomeration, often dependent on the synthesis method and the presence of capping agents. For instance, SEM micrographs of green-synthesized Cr₂O₃ nanoparticles using Simarouba glauca leaf extract revealed agglomerated, small rod-shaped particles, attributed to the surface coating provided by the plant extract tandfonline.com. Similarly, SEM analysis of Cr₂O₃ nanoparticles prepared via a sol-gel method indicated a high degree of agglomeration among fine particles, with increased concentration of triethanolamine (B1662121) (TEA) leading to larger average crystallite sizes and more pronounced agglomeration scispace.com. In contrast, some synthesis methods aim to prevent aggregation; for example, carbon materials have been shown to improve electron transfer and effectively prevent the agglomeration of Cr₂O₃ particles in composites acs.org. The distribution of chromium oxide particles within a copper matrix has also been studied, with observations of more extensive and dense chromium distribution indicating aggregation of chromium oxide particles, appearing as microparticles of approximately 1 μm in diameter mdpi.com.

Porosity Analysis (e.g., BET surface area, BJH pore size analysis)

Porosity plays a crucial role in the surface area and catalytic activity of this compound materials. The Brunauer-Emmett-Teller (BET) method is commonly employed to determine the specific surface area, while the Barrett-Joyner-Halenda (BJH) analysis is used for pore size distribution.

Studies on chromium oxide supported on mesoporous silica (B1680970) nanocomposites have reported high BET surface areas, which tend to decrease with increasing TiO₂ content. For example, Cr(8)/MCM-41 and Cr(8)/Ti(x)–Si mesoporous nanocomposite catalysts displayed uniform and narrow pore size distributions centered around 3 nm and 3.3 nm, respectively mdpi.com. Cr₂O₃ nanostructures synthesized via a microwave method exhibited BET surface areas ranging between 49 and 106 m²/g researchgate.net. Another study on chromium oxide nanoparticles prepared by electrooxidation and calcination reported specific surface areas between 4 and 38 m²/g electrochemsci.org. Amorphous hydrated chromium oxide materials have shown specific surface areas around 99.2 m²/g, with a pore size distribution showing a broad peak between 10 and 50 nm, peaking at 30 nm, characteristic of mesoporous materials researchgate.net. Nitrogen adsorption-desorption isotherms for various chromium oxide catalysts on silica supports often indicate a microporous structure with pore size distributions in the range of 2–5 nm, with impregnation of chromium causing only insignificant changes mdpi.com.

Table 1: BET Surface Area and BJH Pore Size Data for this compound Materials

Material DescriptionBET Surface Area (m²/g)BJH Pore Size (nm)Reference
Cr(8)/MCM-41 mesoporous nanocompositeNot specified~3.0 mdpi.com
Cr(8)/Ti(2.2)–Si mesoporous nanocompositeNot specified~3.3 mdpi.com
Cr₂O₃ nanostructures (microwave synthesis)49 - 106Not specified researchgate.net
Amorphous hydrated chromium oxide99.2~30 (peak) researchgate.net
Cr₂O₃ nanoparticles (electrooxidation/calcination)4 - 38Not specified electrochemsci.org
Chromium oxide on silica support (microporous structure)Not specified2 - 5 mdpi.com

Spectroscopic Investigations for Chemical and Structural Information

Spectroscopic techniques are indispensable for elucidating the chemical bonding, vibrational modes, and structural units within this compound. FTIR and Raman spectroscopy are particularly powerful tools for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Bond Analysis

FTIR spectroscopy probes the vibrational modes of chemical bonds, providing insights into the molecular structure and functional groups present in this compound. The Cr-O bond vibrations are typically observed in the lower wavenumber region (below 800 cm⁻¹) niscpr.res.inmdpi.com. Studies on supported chromium oxide species have identified various Cr-O stretching and bending modes. For instance, on dehydrated alumina (B75360), titania, and zirconia surfaces, FTIR spectra indicated the presence of isolated chromium oxide species with short Cr=O bonds and terminal CrO₂ units lehigh.edu. Specific FTIR bands attributed to Cr-O bonds in different chromium oxide materials include peaks around 530 cm⁻¹ for Cr³⁺ vibrations niscpr.res.inniscpr.res.in, and bands around 630-641 cm⁻¹ associated with α-Cr₂O₃ nanoparticles researchgate.net. In some cases, bands around 900-950 cm⁻¹ have been assigned to chromyl (Cr=O) vibrations researchgate.net. The presence of hydroxyl groups (O-H stretching) is also commonly observed, typically in the range of 3200-3600 cm⁻¹ mdpi.comresearchgate.net.

Table 2: Representative FTIR Absorption Bands for this compound and Related Species

Wavenumber (cm⁻¹)AssignmentReference(s)
3200–3600O-H stretching (hydroxyl groups) mdpi.comresearchgate.net
906, 944 / 919, 949Chromyl (Cr=O) vibrations researchgate.net
~1150B-O bonds (in borate (B1201080) glasses) niscpr.res.inniscpr.res.in
~1020, 1005Cr-O stretching (on alumina support) lehigh.edu
630-641Cr-O stretching/bending (α-Cr₂O₃ nanoparticles) researchgate.net
~530Cr³⁺ vibrations (metal cations) niscpr.res.inniscpr.res.in
450, 420Cr-O bonds (associated with Cr₂O₃) researchgate.net
770, 780-790Cr-O bond formation / Cr₂O₃ vibrations mdpi.comresearchgate.net

Raman Spectroscopy for Vibrational Spectroscopy and Structural Units

Raman spectroscopy provides complementary information to FTIR by probing different vibrational modes, particularly those involving symmetric stretching and bending. It is highly sensitive to changes in crystal structure and bonding. The vibrational analysis of metal oxides like this compound requires understanding atomic motion within crystal lattices, rather than discrete molecular functional groups spectroscopyonline.com.

Cr-O Bond Stretching Frequencies and Bond Orders

Raman spectroscopy has been instrumental in determining Cr-O bond lengths and bond orders through empirical correlations. Studies have established relationships between Raman stretching frequencies (800-1300 cm⁻¹) and crystallographically determined Cr-O bond lengths, allowing for the estimation of coordination and bond orders of chromium species uu.nllehigh.edu. For instance, Raman bands in the range of 800-1300 cm⁻¹ are indicative of Cr-O symmetric stretching modes uu.nl. Specific Raman shifts observed for chromates and chromium oxide materials include bands around 823 and 630 cm⁻¹ attributed to Cr(III)-O symmetric stretching modes in chromium oxyhydroxide researchgate.net. Other studies report Raman bands for Cr₂O₃ at approximately 599, 542, 513, 396, 344, and 304 cm⁻¹ upon thermal treatment researchgate.net. For chromite minerals, a major broad peak near 685 cm⁻¹ (assigned to A₁g mode) and a secondary peak near 650 cm⁻¹ (assigned to F₂g mode) are characteristic, with peak positions varying based on chromium content spectroscopyonline.com. Raman spectroscopy has also been used to study the vibrational modes of Cr-O bonds in more complex structures, such as Cu₂CrBO₅, where specific modes are assigned to Cr-O stretching and bending mdpi.com.

Table 3: Representative Raman Shifts for this compound and Related Species

Wavenumber (cm⁻¹)AssignmentReference(s)
823, 630Cr(III)-O symmetric stretching mode (in CrO(OH)) researchgate.net
599, 542, 513, 396, 344, 304Cr₂O₃ vibrations (upon thermal treatment of CrO(OH)) researchgate.net
800-1300Cr-O symmetric stretching frequencies uu.nllehigh.edu
~859, 877 / 898, 918Cr-O bond stretching combinations (in K₂CrO₄) mdpi.com
~685 (major), ~650 (minor)A₁g and F₂g modes (in chromite minerals) spectroscopyonline.com
486, 513Bending vibrations of Cr-O bonds (in K₂CrO₄) mdpi.com
578, 540, 513, 390, 342, 303Cr₂O₃ vibrations (thermal decomposed product) researchgate.net
Hot-Stage Raman Spectroscopy for Phase Transitions

Hot-stage Raman spectroscopy is a valuable technique for observing structural transformations of materials as a function of temperature. This method has been employed to study the transition of chromium oxyhydroxide nanomaterials to chromium oxide. A study using hot-stage Raman spectroscopy demonstrated that the transition of α-CrO(OH) to Cr₂O₃ occurs before 350 °C, with new Raman bands appearing at 599, 542, 513, 396, 344, and 304 cm⁻¹ attributed to Cr₂O₃ researchgate.net. Another investigation on synthetic chromium oxide gel revealed that upon thermal treatment, a strongly hydrogen-bonded water bending band shifted, and new Raman bands characteristic of crystalline Cr₂O₃ appeared, indicating dehydration and dehydroxylation processes researchgate.net. These studies highlight the utility of hot-stage Raman spectroscopy in tracking thermal decomposition and phase changes in chromium-containing materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Stoichiometry and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique employed to determine the elemental composition and chemical states of materials. For this compound, XPS analysis can reveal the stoichiometry of chromium and oxygen on the surface and identify different oxidation states of chromium. Studies have shown that XPS can distinguish between various chromium species, such as Cr³⁺ and potentially Cr⁶⁺, which is critical for understanding surface reactions and material behavior. The analysis of the Cr 2p core-level spectra, particularly the Cr 2p₃/₂ peak, is fundamental. For Cr₂O₃, the Cr 2p₃/₂ binding energy is typically around 577 eV, with satellite peaks providing further information about the chemical environment uwo.caaalto.firesearchgate.net. Variations in these binding energies and the presence of satellite structures can indicate deviations from ideal stoichiometry or the presence of other chromium compounds or oxidation states on the surface aalto.firesearchgate.netnih.gov. The choice of background subtraction methods can influence the quantification of chemical states, with variations of ±3% units observed for chromium oxide aalto.firesearchgate.net.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure and optical properties of this compound, including its band gap energy. This compound typically exhibits absorption bands in the UV and visible regions, which are attributed to electronic transitions within the Cr³⁺ ions in an octahedral environment researchgate.net. Studies report absorption peaks around 421 nm, with other peaks potentially arising from impurities or transition states researchgate.net. The optical band gap of Cr₂O₃ nanoparticles has been determined to be in the range of 2.5 eV to 3.58 eV, depending on the synthesis method and particle size researchgate.netuobaghdad.edu.iqjespublication.com. For instance, a band gap of 3.44 eV was reported for Cr₂O₃ nanoparticles synthesized via a microwave method jespublication.com. The absorption spectra can also show a blue shift with increasing crystallite size, indicating quantum confinement effects uobaghdad.edu.iq. The characteristic electronic transitions, such as ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g, are observed in the visible region, confirming the presence of Cr³⁺ ions researchgate.net.

Energy Dispersive X-ray (EDX/EDS) Spectroscopy for Compositional Analysis

Energy Dispersive X-ray (EDX/EDS) spectroscopy is commonly coupled with electron microscopy techniques (SEM or TEM) to provide elemental composition analysis of this compound samples. This technique works by detecting the characteristic X-rays emitted from a sample when excited by an electron beam, with the energy of these X-rays being unique to each element wikipedia.orgyoutube.com. EDX analysis of this compound samples has confirmed the presence of chromium and oxygen, indicating high purity in many synthesized materials researchgate.net. For example, one study reported EDX analysis showing approximately 32.57% Cr and 44.41% O in chromium oxide nanoparticles, confirming their high purity researchgate.net. Another analysis indicated 73% Cr and 27.0% oxygen content, also suggesting high purity researchgate.net. EDX can also detect other elements present as impurities or co-precipitated materials, such as calcium, chlorine, sulfur, and aluminum in some samples epn.edu.ec. The spatial resolution of EDX is typically around 1 micrometer in SEM, depending on the electron beam energy and sample properties youtube.com.

X-ray Diffraction (XRD) for Crystalline Phase and Crystallite Size

X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase identification, and crystallite size of this compound. Cr₂O₃ commonly crystallizes in a rhombohedral structure, belonging to the R3c space group, also known as the eskolaite phase researchgate.netscispace.com. XRD patterns of synthesized this compound samples typically show characteristic diffraction peaks corresponding to this rhombohedral structure, with peaks observed at specific 2θ angles such as 24.3°, 33.5°, 36.2°, 41.5°, 50.3°, 54.8°, 63.4°, and 65.2° researchgate.net. The average crystallite size can be estimated using the Scherrer equation, which relates the peak broadening to the crystallite size jespublication.comresearchgate.netscispace.commdpi.com. Research findings indicate that crystallite sizes can vary significantly based on synthesis and processing conditions. For instance, Cr₂O₃ nanoparticles synthesized by co-precipitation and sintered at different temperatures showed an increase in average crystallite size from 31.5 nm to 47.70 nm as the temperature increased from 500 °C to 800 °C researchgate.net. Another study reported an average crystallite size of 58 nm for Cr₂O₃ nanoparticles researchgate.net. The Williamson-Hall method can also be employed to account for both crystallite size and microstrain scispace.com.

Surface Science Studies

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and characterize the surface topography of materials at the nanoscale. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface, detecting the forces between the tip and the surface to create a topographical map nih.govnih.gov. For this compound, AFM can reveal the morphology of nanoparticles, thin films, and their surface features. Studies on CrOₓ thin films have shown that AFM can map surface topography, revealing distinct characteristics related to their electrical properties, such as areas with higher amplitude indicating potential for filament formation in resistive switching devices scirp.orgscirp.org. AFM can also provide information on roughness parameters and surface texture, which are crucial for understanding surface interactions and performance in various applications mdpi.com. For instance, AFM has been used to study the surface morphology of CrOₓ thin films, with images showing smooth surfaces or specific island formations depending on deposition conditions scirp.orgacs.org.

Scanning Tunneling Microscopy (STM) for Thin Film Phase Diagrams

Scanning Tunneling Microscopy (STM) is another high-resolution surface analysis technique that provides atomic-scale topographical information. STM is particularly useful for studying the electronic properties of conductive or semiconductive surfaces and can be employed to investigate the phase diagrams of thin films. Research on chromium oxide thin films deposited on substrates like Pt(111) has utilized STM in conjunction with other techniques like LEED and XPS to identify distinct oxide phases acs.orgacs.orgresearchgate.net. These studies have revealed different CrOₓ phases, such as a (√3 × √3)R30° phase and a (2 × 2) phase, which emerge depending on the nominal chromium coverage and oxygen chemical potential during preparation acs.orgacs.orgresearchgate.net. STM allows for the visualization of these phases, providing insights into their atomic arrangements and surface structure, which are critical for constructing phase diagrams and understanding the growth mechanisms of these thin films acs.orgacs.org. STM conductance spectra can also differentiate between these phases based on their electronic properties acs.org.

Surface Relaxation and Reconstruction

The surfaces of crystalline materials, including this compound (Cr₂O₃), often exhibit atomic arrangements that differ significantly from their bulk counterparts. This deviation is a consequence of the abrupt termination of the crystal lattice at the surface, leading to broken bonds and altered coordination environments for surface atoms. These effects manifest as surface relaxation, where surface atoms shift slightly from their ideal bulk positions to minimize surface energy, and surface reconstruction, involving more substantial rearrangements of surface atoms to form new, stable surface structures mpg.dempg.de.

For this compound, particularly the α-phase, the hexagonal (0001) surface has been a focal point of research into surface relaxation and reconstruction. Studies indicate that the Cr-terminated (0001) surface, while stable, undergoes a pronounced relaxation semanticscholar.org. This phenomenon involves a significant inward movement of the outermost chromium (Cr³⁺) ions. Specifically, the Cr³⁺ ions in the top layer have been observed to shift inward by nearly 50% of their original interlayer spacing relative to the underlying oxygen layer semanticscholar.org. This substantial inward displacement leads to a reduction in the Cr-O bond length at the surface by approximately 7.2% semanticscholar.org.

While the (0001) surface is the most extensively studied in terms of relaxation, other crystallographic planes and phases of this compound, such as thin films grown on substrates, can also exhibit distinct surface reconstructions and atomic arrangements acs.org. For instance, CrOx thin films on Pt(111) have been shown to form ordered phases with specific structural models involving trilayers and honeycomb planes acs.org.

The following table summarizes key findings regarding the surface relaxation of the this compound (0001) surface:

Surface PlaneTerminationPhenomenonKey FindingPrimary Driving ForceMethodologies Employed
(0001)Cr-terminatedLarge-scale relaxationOutermost Cr³⁺ layer moves inward by ~50% of the interlayer spacing. Cr-O bond length decreases by ~7.2%. semanticscholar.orgElectrostaticAb initio HF, DFT, LEED semanticscholar.orgntnu.noresearchgate.net

Compound List:

this compound (Cr₂O₃)

Advanced Research Applications of Chromic Oxide

Catalysis and Electrocatalysis Research

Chromic oxide serves as a robust catalyst in numerous chemical processes due to its variable oxidation states and surface characteristics. Research delves into its roles in both traditional heterogeneous catalysis for industrial synthesis and modern photocatalysis for environmental cleanup.

Heterogeneous Catalysis

In heterogeneous catalysis, this compound is utilized in a solid phase to catalyze reactions occurring in a different phase, typically gaseous or liquid. It is a key component in catalysts used for polymerization, dehydrogenation, and dehydrocyclization reactions acs.orgalfachemic.com. Its effectiveness is rooted in the nature of its chromium active sites and their interaction with support materials.

The catalytic function of this compound is specific to the reaction it facilitates, with distinct mechanisms observed in oxidation, decomposition, and dehydrogenation processes.

Toluene Oxidation: this compound-based catalysts are effective in the complete oxidation of volatile organic compounds (VOCs) like toluene. The process is often explained by the Mars-van Krevelen mechanism, where toluene molecules are oxidized by reacting with the lattice oxygen of the catalyst mdpi.com. This reaction pathway can proceed through intermediates such as benzyl alcohol, benzaldehyde, and benzoic acid before complete mineralization mdpi.com. Certain mesoporous this compound materials have demonstrated the ability to achieve 100% toluene combustion at temperatures between 280-300°C researchgate.net.

Methanol Decomposition: The catalytic decomposition of methanol over this compound can follow two primary pathways: dehydrogenation to produce formaldehyde and dehydration to form ethylene (B1197577) iaea.orgepa.gov. The dominant reaction is highly dependent on temperature and catalyst loading. Dehydrogenation is typically favored at lower temperatures (300-400°C), while dehydration becomes more prominent at higher temperatures (400-500°C) iaea.orgepa.gov. Another decomposition pathway involves the conversion of methanol into carbon monoxide and hydrogen acs.org.

Ethane Dehydrogenation: this compound is a highly active and commercially significant catalyst for the dehydrogenation of light alkanes, including the conversion of ethane to ethylene mdpi.com. It is effective in both non-oxidative and oxidative dehydrogenation (ODH) processes mdpi.comacs.org. In ODH, carbon dioxide can be used as a soft oxidant, for which chromia supported on silica (B1680970) has shown attractive catalytic performance mdpi.com.

Catalytic Performance of a this compound Catalyst in Ethane Dehydrogenation
Catalyst SystemEthane Conversion (%)Ethylene Selectivity (%)Reference
Cr(8)/MOS50.490.1 mdpi.com

Photocatalysis and Environmental Remediation

Leveraging semiconductor properties, this compound is investigated for its photocatalytic capabilities. When illuminated with light of sufficient energy, it can generate electron-hole pairs that drive redox reactions, making it a candidate for breaking down environmental pollutants and for energy applications like water splitting mdpi.comiscientific.orgresearchgate.net.

This compound, often as part of a composite material, can photocatalytically degrade persistent organic pollutants in water and air. This process typically involves the generation of highly reactive oxygen species that attack and mineralize the complex organic molecules into simpler, non-toxic compounds like carbon dioxide and water rsc.org.

Methylene Blue, Congo Red, and Brilliant Green Dyes: this compound is studied for its role in the photocatalytic degradation of various industrial dyes. While often used in composites, its function is to facilitate the breakdown of these complex aromatic structures. For instance, in the degradation of Congo red, a composite photocatalyst achieved a degradation rate of 95.57% in 60 minutes under specific laboratory conditions deswater.com. The efficiency of dye degradation is influenced by factors such as the initial pollutant concentration, catalyst dosage, and the pH of the solution noveltyjournals.com.

Acetaldehyde: In air purification, this compound has been used as a dopant to enhance the performance of other photocatalysts like titanium dioxide (TiO₂) for the degradation of acetaldehyde under visible light rsc.org. The photocatalytic oxidation of acetaldehyde proceeds through several intermediate steps, including the formation of acetic acid, formaldehyde, and formic acid, before its complete mineralization to CO₂ mdpi.com.

Photocatalytic Degradation of Organic Dyes
PollutantCatalyst SystemDegradation Efficiency (%)Time (min)Reference
Congo RedCu₂O/α-Fe₂O₃95.5760 deswater.com

In the field of renewable energy, this compound is emerging as a critical material for photocatalytic water splitting to produce hydrogen.

Hydrogen Evolution: Research has identified this compound as an excellent material for creating protective overlayers on photocatalysts used in solar-driven hydrogen production chemeurope.com. These layers are crucial because they suppress the undesirable back-reaction where hydrogen and oxygen recombine to form water chemeurope.comnih.gov. In core-shell catalyst systems, such as CrOx layered on rhodium (Rh) nanoparticles, the this compound layer facilitates electron transfer and proton transport to the active sites, thereby increasing the current density and efficiency of the hydrogen evolution reaction (HER) nih.gov. Studies using a CrOx/Pt/SrTiO₃ photocatalyst have reported steady-state hydrogen production rates of 90 μmol per hour acs.org.

Hydrogen Evolution Rates in Photocatalytic Water Splitting
Catalyst SystemInitial H₂ Evolution Rate (μmol h⁻¹)Steady-State H₂ Evolution Rate (μmol h⁻¹)Reference
CrOₓ/Pt/SrTiO₃12090 acs.org
Chromium Oxide Loaded Composite Photocatalysts (e.g., with Silica Aerogels)

Researchers have explored the creation of novel photocatalytic systems by loading chromium oxide onto high-surface-area support materials like silica aerogels. These composites leverage the properties of both materials to enhance photocatalytic efficiency, particularly under visible light, for environmental remediation tasks.

In one study, chromium-loaded silica aerogels were synthesized by co-hydrolyzing a silica precursor with chromium(III) ions. k-state.edu The resulting materials demonstrated notable photocatalytic activity in the degradation of acetaldehyde under both UV and visible light. k-state.edu The high surface area of the silica aerogel matrix combined with the efficient insertion of chromium ions creates reactive sites that drive the photocatalytic process. k-state.edu The chromium-loaded pure silica aerogel, in particular, showed the highest activity towards acetaldehyde degradation when compared to chromium-loaded titania and mixed silica-titania systems. k-state.edu

Another approach involves creating composites of this compound with other materials like graphitic carbon nitride (g-C₃N₄). A Cr₂O₃/C₃N₄ composite, prepared via high-temperature calcination, was effective in the photocatalytic degradation of 2-chlorophenol under visible light. researchgate.netnih.gov The composite with 6% melamine (as a precursor for C₃N₄) achieved up to 94% removal of the pollutant. researchgate.netnih.gov Similarly, Cr₂O₃/graphene nanoplatelet (GNP) composites have been synthesized for the degradation of methylene blue dye. researchgate.net The composite with a 1:9 ratio of Cr₂O₃ to GNPs showed the highest degradation efficiency, which was attributed to defect-induced charge separation and improved interfacial electron transport. researchgate.net A hybrid material consisting of Cr₂O₃ nanoparticles encapsulating phosphotungstic acid demonstrated a 90.11% degradation efficiency for the synthetic opioid methadone in 100 minutes.

Catalyst SystemPollutantLight SourceKey Finding
Chromium Loaded Silica AerogelAcetaldehydeUV and VisibleHighest activity compared to TiO₂ and mixed SiO₂-TiO₂ systems due to efficient Cr ion insertion into the silica matrix. k-state.edu
Cr₂O₃/C₃N₄ Composite2-ChlorophenolVisibleAchieved 94% pollutant removal at optimal conditions (pH 5.0, 60 mg/L concentration, 180 min). researchgate.netnih.gov
Cr₂O₃/GNP (1:9) NanocompositeMethylene BlueVisibleExhibited the highest degradation efficiency due to enhanced charge separation and electron transport. researchgate.net
Cr₂O₃ encapsulating Phosphotungstic AcidMethadoneNot SpecifiedReached 90.11% degradation efficiency in 100 minutes, outperforming the individual components.

Electrocatalyst Protection and Selectivity Enhancement

Chromium-oxide-based thin films serve as effective protective layers for electrocatalysts, enhancing their durability and, crucially, their selectivity for specific chemical reactions. These films can prevent unwanted side reactions, a significant benefit in processes like industrial chlorate (B79027) production and photocatalytic water splitting. researchgate.net

Thin films of chromium oxyhydroxide (CrₓOᵧH₂) have been electrodeposited onto platinum (Pt) catalysts with controlled thickness, from sub-monolayer to multilayer coverage. researchgate.netresearchgate.net Research has shown that these coatings can significantly reduce the permeation of certain molecules to the catalyst surface. researchgate.net For instance, films as thin as four monolayers were found to substantially block diatomic probe molecules like oxygen (O₂) and carbon monoxide (CO). researchgate.netresearchgate.net This property is highly valuable for applications such as the hydrogen oxidation reaction in the presence of CO, a common poison for Pt catalysts. The CrₓOᵧH₂ coating enabled prolonged hydrogen oxidation even with up to 5 vol.% CO present, demonstrating a clear enhancement of catalyst selectivity and durability. researchgate.net

Gas Sensing Technologies

This compound is a p-type semiconductor, a property that makes it a valuable material for fabricating chemoresistive gas sensors. ijfmr.com Its resistance changes in a measurable way upon exposure to different gases, allowing for their detection. Nanostructured forms of Cr₂O₃, such as nanoparticles and thin films, are particularly effective due to their high surface-to-volume ratio, which provides abundant active sites for gas molecules to adsorb and react. ijfmr.comnih.gov

Sensing Mechanisms for Reducing Gases (e.g., Ethanol (B145695), Acetylene, H₂, Acetone, Toluene, NO₂, CH₄, CO)

The gas sensing mechanism of p-type semiconductors like this compound is based on surface adsorption and desorption processes that modulate the concentration of charge carriers (holes). ijfmr.comfrontiersin.org

Exposure to Reducing Gas: When a reducing gas (like ethanol, acetone, H₂, CO, etc.) is introduced, its molecules interact and react with the adsorbed oxygen ions on the Cr₂O₃ surface. ijfmr.commdpi.com This reaction releases the trapped electrons back into the semiconductor. frontiersin.org

Resistance Change: The released electrons recombine with the holes in the hole accumulation layer. This recombination reduces the concentration of charge carriers, thereby increasing the sensor's electrical resistance. frontiersin.org This increase in resistance is proportional to the concentration of the target reducing gas. mdpi.com

For oxidizing gases like nitrogen dioxide (NO₂), the opposite occurs. The NO₂ molecules extract more electrons from the surface, which increases the hole concentration in the accumulation layer and leads to a decrease in the sensor's resistance. rsc.org

Influence of Film Thickness and Morphology on Sensor Performance

The physical structure of the this compound sensing layer, including its thickness and morphology (shape and arrangement of particles), plays a critical role in determining sensor performance characteristics like sensitivity, response time, and recovery time.

Morphology and Surface Area: A high surface-to-volume ratio is paramount for enhancing gas-sensing performance. Nanocrystalline and porous film morphologies provide a large surface area with abundant active sites for gas adsorption. ijfmr.comrsc.orgrsc.org Sensors fabricated with porous, nanocrystalline Cr₂O₃ films, with crystallite sizes around 30 nm, have demonstrated effective gas detection. rsc.orgrsc.org The increased number of available sites facilitates more extensive interaction between the target gas and the sensor surface, leading to a more significant change in resistance and thus higher sensitivity. ijfmr.comnih.gov

Doping Effects on Gas Sensing Properties (e.g., Titanium Doping)

Doping, the intentional introduction of impurity atoms into the semiconductor lattice, is a powerful strategy to tailor and improve the gas-sensing properties of this compound. Dopants can alter the material's electronic properties, create defects, and introduce catalytic sites, leading to enhanced sensitivity, selectivity, and faster response/recovery times. ijrti.org

Noble Metal Doping (e.g., Pt): Doping Cr₂O₃ thin films with trace amounts of platinum (Pt) has been shown to significantly improve sensing characteristics for gases like ethanol. rsc.orgrsc.org The Pt dopant lowers the Schottky barrier height (from 222 meV to 172 meV) and reduces the energies of adsorption and desorption. rsc.org This facilitates enhanced surface coverage of the target gas molecules and improves the kinetics of the surface reactions, resulting in a stronger sensor response and faster response and recovery times. rsc.orgrsc.org

Metal Ion Doping (e.g., Sn, W): The addition of tin (Sn) to Cr₂O₃ nanoparticles has been reported to enhance the sensing response to ethanol. researchgate.net Similarly, doping with tungsten (W⁶⁺) improved the response of Cr₂O₃ nanoparticles towards 100 ppm of acetone, increasing the response value from 25.5 for pure Cr₂O₃ to 35.6 for the doped sample at 250°C. researchgate.net

Titanium Doping: Creating nanocomposites of Cr-doped titanium dioxide (TiO₂) with this compound (Cr₂O₃) can form a p-p heterojunction, which is a fruitful approach for improving gas sensor response. nih.govmdpi.com A composite material with nanosized grains of Cr-doped TiO₂ decorated with a segregated nanocrystalline Cr₂O₃ phase has shown high sensitivity toward oxygenated volatile organic compounds (VOCs) like acetone and methanol, with a detection limit below the ppm level. nih.govmdpi.com The presence of highly acidic Cr³⁺ cations on the surface is believed to facilitate the strong chemisorption and subsequent oxidation of these VOCs, enhancing the sensor response. mdpi.com

Dopant/CompositeTarget Gas(es)Key Improvement(s)
Platinum (Pt)Ethanol, NO₂, CH₄Lowered adsorption/desorption energies; improved response and recovery times. rsc.orgrsc.org
Tin (Sn)EthanolEnhanced sensing response. researchgate.net
Tungsten (W⁶⁺)AcetoneIncreased sensor response from 25.5 to 35.6 towards 100 ppm acetone. researchgate.net
Titanium (as Cr-doped TiO₂-Cr₂O₃)Acetone, Methanol, FormaldehydeCreated a p-p heterojunction, leading to high sensitivity and a sub-ppm detection limit for VOCs. nih.govmdpi.com
Manganese (as Mn₃O₄-decorated Cr₂O₃)H₂SHigh sensitivity (89.93) at an optimal temperature of 200°C due to synergistic effects. nih.gov

Environmental Adsorption and Remediation Technologies

This compound nanomaterials and their composites are being actively investigated for environmental cleanup applications, particularly for the removal of pollutants from aqueous solutions. Their high surface area and chemical stability make them effective adsorbents for various contaminants, including heavy metals and organic dyes. semanticscholar.org Adsorption is considered an advantageous method for water treatment due to its simple design, cost-effectiveness, and the absence of sludge formation. semanticscholar.org

This compound nanoparticles (CN) and composites made from this compound and carbonized sawdust (CLN) have been synthesized and tested for their ability to remove cadmium (Cd²⁺) and lead (Pb²⁺) ions from water. semanticscholar.org The adsorption process was found to be a favorable physical process (physisorption). semanticscholar.org Response surface methodology analysis showed that the composite material (CLN) was particularly effective in removing Pb²⁺ ions, with an optimum adsorption capacity of 191.50 mg/g. semanticscholar.org The mechanism involves the formation of polynuclear complexes with hydroxide (B78521) bridges on the nanoparticle surfaces, which increases the negative surface charge and promotes the adsorption of positively charged heavy metal cations. semanticscholar.org

In addition to heavy metals, Cr₂O₃-based materials are used in photocatalytic degradation of organic pollutants. As mentioned previously, Cr₂O₃/graphene nanocomposites have demonstrated high efficiency in degrading methylene blue dye under visible light irradiation. researchgate.net The composite facilitates the separation of electron-hole pairs generated by light, preventing their recombination and making them available for the redox reactions that break down the dye molecules. researchgate.net

Adsorbent/CatalystPollutant(s)ApplicationKey Finding
This compound Nanoparticles (CN)Cadmium (Cd²⁺), Lead (Pb²⁺)Heavy Metal AdsorptionShowed higher affinity for Cd²⁺ ions in isotherm studies. semanticscholar.org
This compound-Lophira alata Carbonised Sawdust Nanocomposite (CLN)Cadmium (Cd²⁺), Lead (Pb²⁺)Heavy Metal AdsorptionMore effective for Pb²⁺ removal, with an optimum adsorption capacity of 191.50 mg/g. semanticscholar.org
Cr₂O₃/Graphene Nanoplatelets (GNPs)Methylene BluePhotocatalytic DegradationHigh degradation efficiency due to enhanced charge separation and electron transport. researchgate.net
Cr₂O₃/C₃N₄ Composite2-ChlorophenolPhotocatalytic DegradationAchieved 94% removal of the pollutant under visible light. researchgate.netnih.gov

Adsorption of Heavy Metals (e.g., Cr(III) and Cr(VI))

The removal of heavy metal ions from wastewater is a critical environmental concern due to their toxicity and persistence. While various adsorbents have been investigated for the removal of trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)), research into the specific application of this compound for this purpose is an emerging field. Studies on other metal oxides, such as those based on manganese and iron, have demonstrated the potential of oxide-based nanomaterials in sequestering chromium ions from aqueous solutions nih.govtandfonline.comuic.edu. For instance, synthetic magnetite (Fe₃O₄) particles have shown adsorption capacities for Cr(VI) and Cr(III) nih.gov. Similarly, aluminum oxide nanoparticles have been investigated for their ability to remove Cr(VI) nih.gov. These findings suggest that this compound nanoparticles, with their high surface area and specific surface chemistry, could also be effective adsorbents for both Cr(III) and Cr(VI).

The efficiency of heavy metal adsorption is often influenced by factors such as pH, temperature, and the presence of other ions nih.govtandfonline.com. Research on related metal oxide systems indicates that the binding capacity for Cr(III) can increase with temperature, while the capacity for Cr(VI) may decrease nih.gov. The pH of the solution is a particularly critical parameter, as it affects the surface charge of the adsorbent and the speciation of the chromium ions in the water rsc.org. For Cr(VI), which typically exists as an anion in aqueous solutions, a lower pH often favors adsorption on metal oxides due to the positive surface charge of the adsorbent. Conversely, Cr(III), which exists as a cation, tends to adsorb better at higher pH values.

Adsorption Capacities of Various Metal Oxides for Cr(III) and Cr(VI)
AdsorbentChromium SpeciesAdsorption Capacity (mg/g)Reference
Synthetic Magnetite (Fe₃O₄)Cr(VI)1.2 nih.gov
Synthetic Magnetite (Fe₃O₄)Cr(III)0.555 nih.gov
Manganese-Coated SandCr(III)Higher than Cr(VI) tandfonline.com
Sodium-Modified TiO₂Cr(III)62 pnu.edu.ua

Adsorption Mechanisms (e.g., Electrostatic Interaction, Surface Complexation, Ion Exchange, Redox Reactions, Pore Diffusion)

The removal of heavy metals by adsorbents like this compound is governed by a combination of physical and chemical mechanisms. While direct studies on this compound are limited, the mechanisms can be inferred from research on other metal oxide adsorbents.

Electrostatic Interaction: The surface of metal oxides is typically charged, and this charge is pH-dependent. At a pH below the point of zero charge (pzc), the surface is positively charged and can attract anionic species like Cr(VI) (present as HCrO₄⁻ or Cr₂O₇²⁻). Above the pzc, the surface is negatively charged and can attract cationic species like Cr(III).

Surface Complexation: This involves the formation of chemical bonds between the metal ions and the functional groups (e.g., hydroxyl groups) on the surface of the adsorbent. This is a form of chemisorption and often plays a significant role in the strong binding of heavy metals.

Ion Exchange: In some cases, the metal ions in the solution can exchange with ions present on the surface of the adsorbent.

Redox Reactions: The adsorbent surface can facilitate the reduction of Cr(VI) to the less toxic Cr(III). This is a particularly important mechanism as Cr(VI) is more mobile and toxic than Cr(III). The newly formed Cr(III) can then be adsorbed onto the surface or precipitate as chromium hydroxide.

Pore Diffusion: For porous adsorbent materials, the metal ions first need to diffuse from the bulk solution to the exterior surface of the adsorbent and then into the pores to access the internal adsorption sites.

Recovery of Chromium from Wastewater

Industrial activities such as leather tanning, electroplating, and pigment production generate significant amounts of wastewater containing high concentrations of chromium senescyt.gob.ecsamcotech.comiaamonline.org. The recovery of this chromium, often in the form of this compound, is not only environmentally beneficial but also economically viable.

A common method for recovering chromium from industrial wastewater is through chemical precipitation senescyt.gob.ecresearchgate.net. In this process, a precipitating agent, such as ammonium (B1175870) hydroxide or sodium hydroxide, is added to the wastewater to raise the pH senescyt.gob.ecresearchgate.net. This causes the dissolved chromium (primarily Cr(III) in tannery effluent) to precipitate as chromium hydroxide. The resulting precipitate is then separated from the water, dried, and calcined at high temperatures to convert it into stable this compound (Cr₂O₃) senescyt.gob.ecresearchgate.net.

Research has demonstrated the effectiveness of this method. For instance, in one study, chromium was precipitated from tannery wastewater using ammonium hydroxide at a pH of 10, followed by calcination to produce Cr₂O₃ senescyt.gob.ecresearchgate.net. Characterization of the recovered material confirmed the formation of this compound particles senescyt.gob.ec. High removal efficiencies of chromium from wastewater have been reported using various precipitating agents, with some studies achieving over 99% removal senescyt.gob.ec. The recovered this compound has potential applications as a pigment in various materials senescyt.gob.ec.

Chromium Removal Efficiency from Tannery Wastewater
Precipitating AgentInitial Chromium Concentration (mg/L)Removal Efficiency (%)Reference
NaOH and Ca(OH)₂500099.9 senescyt.gob.ec
Lime and Cement325098 senescyt.gob.ec
NaOH and Electrochemical Treatment200099.7 senescyt.gob.ec

Energy Storage and Conversion

This compound is being actively investigated for its potential in various energy storage and conversion devices due to its favorable electrochemical properties.

Anode Materials for Lithium-Ion Batteries

This compound is considered a promising anode material for lithium-ion batteries (LIBs) owing to its high theoretical capacity, low cost, and relatively low electromotive force value researchgate.net. The energy storage mechanism in Cr₂O₃ involves a conversion reaction where lithium ions react with the oxide to form lithium oxide (Li₂O) and metallic chromium during the discharge process, which is reversed during charging.

However, pristine this compound electrodes often suffer from poor electrical conductivity and significant volume changes during the charge-discharge cycles, leading to rapid capacity fading researchgate.net. To overcome these challenges, researchers have focused on strategies such as creating nanostructured materials and forming composites with carbonaceous materials. Carbon coating, for example, has been shown to be highly effective in improving the cycling performance of Cr₂O₃ anodes by enhancing electrical conductivity and buffering the volume expansion researchgate.net.

Potential in Potassium-Ion Batteries

Potassium-ion batteries (KIBs) are emerging as a potential alternative to LIBs for large-scale energy storage due to the abundance and low cost of potassium . However, the development of suitable anode materials for KIBs is a significant challenge due to the larger ionic radius of potassium ions compared to lithium ions, which can lead to sluggish kinetics and large volume changes in the host material scienceopen.com.

While research on anode materials for KIBs is ongoing, the investigation of this compound for this application is still in its early stages. The electrochemical properties of various metal oxides are being explored as potential KIB anodes rsc.org. The conversion reaction mechanism, similar to that in LIBs, could potentially offer high capacity. However, the large volume expansion is expected to be an even more significant issue in KIBs. Therefore, strategies such as nanostructuring and carbon compositing will be crucial for the successful application of this compound in potassium-ion batteries.

Supercapacitors

This compound is also a promising electrode material for supercapacitors, which are energy storage devices that can deliver high power and have long cycle life. The charge storage mechanism in this compound-based supercapacitors is primarily based on pseudocapacitance, which involves fast and reversible faradaic reactions at the electrode surface.

To enhance the performance of this compound in supercapacitors, it is often combined with highly conductive materials like reduced graphene oxide (rGO). These composites leverage the high pseudocapacitive contribution of this compound and the excellent electrical conductivity and high surface area of rGO. This synergistic effect leads to improved specific capacitance and rate capability.

Thin Film Applications

This compound (Cr₂O₃) thin films are utilized in a variety of advanced applications due to their desirable physical and chemical properties. These films can be deposited through several methods, including sputtering, sol-gel, and chemical vapor deposition, to create durable and functional surfaces. researchgate.netresearchgate.netorientjchem.org

Protective Coatings for Corrosion and Wear Resistance

This compound coatings are highly valued for their exceptional hardness, chemical inertness, and thermal stability, making them excellent choices for protecting components in harsh industrial environments. jinchunmetal.compaganoni.it These coatings form a dense, stable barrier that effectively isolates the underlying material from corrosive media and mechanical wear. samaterials.comschuettemetals.com

The protective mechanism of this compound coatings stems from its inherent properties. It is resistant to most acids and alkalis, which prevents chemical degradation of the substrate. jinchunmetal.compaganoni.it The high hardness of the material provides superior resistance to abrasion and erosion. jinchunmetal.comasbindustries.com When applied using techniques like thermal or plasma spraying, a dense and wear-resistant coating is formed. paganoni.itsaint-gobain.comthermalspray.com

These protective coatings are integral in numerous sectors. In the aerospace industry, they are applied to critical components like turbine blades and engine parts to protect against high temperatures and corrosive environments. jinchunmetal.compaganoni.it The automotive sector utilizes these coatings to enhance the durability of engine components, such as pistons and camshafts, by reducing friction and preventing corrosion. paganoni.it In manufacturing, this compound coatings extend the life of machinery, tools, and dies by providing a robust barrier against abrasive materials and harsh chemicals. jinchunmetal.compaganoni.it

IndustryApplication of this compound CoatingsBenefit
Aerospace Turbine blades, engine components. jinchunmetal.compaganoni.itProtection against high temperatures and corrosion. jinchunmetal.compaganoni.it
Automotive Engine parts, transmission components, exhaust systems. jinchunmetal.comEnhanced durability and wear resistance. jinchunmetal.compaganoni.it
Manufacturing Machinery, tools, dies. jinchunmetal.compaganoni.itExtended component life, reduced maintenance costs. jinchunmetal.com
Oil and Gas Pipelines, drilling equipment. jinchunmetal.comResistance to erosion and corrosion. jinchunmetal.com
Paper Dewatering elements, press section rolls, creping blades. saint-gobain.comProtection from sliding wear and mild corrosion. saint-gobain.com

Optical and Electronic Applications (e.g., Liquid Crystal Displays, Solar Absorbents)

The optical properties of this compound thin films make them suitable for specialized applications, particularly as solar absorbents. psecommunity.orgekb.eg These films exhibit high solar absorbance and low thermal emittance, which are crucial for efficient solar energy collection. orientjchem.org Multilayer coatings incorporating this compound are designed to maximize the absorption of solar radiation while minimizing heat loss. psecommunity.org

In one such design, a trilayered structure of Cr₂O₃/Ti/Cr₂O₃ on an aluminum substrate acts as a selective solar absorber. psecommunity.org The titanium layer serves as the primary absorbing layer, sandwiched between two dielectric layers of this compound. psecommunity.org An additional antireflective coating, such as silicon dioxide, can further enhance solar absorption. psecommunity.org Research into Cr-DLC (Diamond-like Carbon) thin films has also shown high optical absorbance, making them potential candidates for thermal solar selective absorbers. ekb.eg

While less extensively documented in the provided search results, this compound nanoparticles have been noted for their potential use in liquid crystal displays. researchgate.net

ApplicationStructure/MaterialKey Properties
Solar Absorbents Multilayer Cr₂O₃/Ti/Cr₂O₃ thin films. psecommunity.orgHigh solar absorption, low thermal emittance. orientjchem.orgpsecommunity.org
Solar Absorbents Cr-DLC (Diamond-like Carbon) thin films. ekb.egHigh optical absorbance. ekb.eg
Liquid Crystal Displays This compound nanoparticles. researchgate.netPotential for use in display technology. researchgate.net

Semiconductor Devices

In the fabrication of semiconductor devices, a significant challenge is the diffusion of metal contacts into the silicon substrate at elevated temperatures, which can degrade device performance. aip.org Research has demonstrated that a thin layer of this compound can act as an effective diffusion barrier. aip.org

An in-situ grown thin this compound layer between a chromium film and an amorphous silicon layer has been shown to prevent the diffusion of chromium into the silicon at annealing temperatures up to 500°C. aip.org At higher temperatures, diffusion through the oxide layer occurs, leading to the formation of chromium silicide (CrSi₂). aip.org This indicates that this compound can be a viable material for preventing metal contamination in silicon-based devices during thermal processing steps. aip.org

Other Specialized Applications

Beyond thin film applications, the bulk properties of this compound lend themselves to other specialized industrial uses.

Refractory Materials

This compound is a highly effective refractory material due to its high melting point of approximately 2435°C and significant thermal stability. vedantu.comsaint-gobain.com These properties make it suitable for use in high-temperature industrial processes. saint-gobain.comnoahchemicals.com It is used in the production of refractory bricks, coatings, and crucibles that need to withstand extreme heat. noahchemicals.comceramic-glazes.com

In the metallurgical industry, this compound-based refractories are used to line furnaces and kilns for processes like steelmaking and cement production. saint-gobain.comnoahchemicals.com Its inclusion in refractory compositions, often with materials like alumina (B75360) or zirconia, can significantly improve high-temperature strength and resistance to slag. saint-gobain.comchrome-oxide.com This extends the life of furnace linings and reduces maintenance costs. saint-gobain.com

PropertyValue/CharacteristicSignificance in Refractory Applications
Melting Point ~2435 °C. jinchunmetal.comvedantu.comAllows for stability in high-temperature environments like furnaces and kilns. vedantu.comsaint-gobain.com
Thermal Stability High. saint-gobain.comceramic-glazes.comResists degradation and maintains structural integrity at elevated temperatures. saint-gobain.comnoahchemicals.com
Corrosion Resistance Excellent. saint-gobain.comWithstands chemical attack from slag and other corrosive materials in industrial processes. saint-gobain.comchrome-oxide.com

Abrasives and Polishing Agents

The significant hardness of this compound makes it a widely used abrasive material. ceramic-glazes.com It is incorporated into abrasive compounds, pastes, and powders for a variety of polishing and grinding applications. ceramic-glazes.com It is particularly effective for finishing metal surfaces, lapping, and honing. ceramic-glazes.comrenwa-abrasive.com

This compound is a key component of "green compound," a polishing substance used for stropping the edges of knives, razors, and optical devices to a fine finish. ceramic-glazes.com It is also used in the manufacture of buffing and polishing compounds for stainless steel, glass, stone, and precious stones. chrome-oxide.comzhbcchem.com The material's high resistance to wear allows it to maintain its sharpness and shape during prolonged use. renwa-abrasive.com

ApplicationFormSubstrates
Polishing and Lapping Powders, pastes ("green compound"). ceramic-glazes.comrenwa-abrasive.comMetals, stainless steel, optical devices, razors. vedantu.comceramic-glazes.com
Grinding and Cutting Grains, briquettes. renwa-abrasive.comHeavy-duty grinding applications. renwa-abrasive.com
Buffing Compounds. zhbcchem.comStainless steel, glass, stone, diamonds. chrome-oxide.comzhbcchem.com

Magnetostrictive and Magnetic Materials (for Cr₂O₃ and other forms)

Chromium oxides, particularly this compound (Cr₂O₃), exhibit complex magnetic properties that are the subject of ongoing research for applications in advanced magnetic materials. While bulk Cr₂O₃ is primarily known as an antiferromagnetic material with a Néel temperature (Tɴ) of approximately 307 K, its magnetic behavior can be significantly altered at the nanoscale, leading to emergent properties like weak ferromagnetism. usc.gal This transition is largely attributed to the increased surface-to-volume ratio in nanoparticles, which results in uncompensated surface spins and a net magnetic moment. usc.gal

Research into Cr₂O₃ nanoparticles has demonstrated that their magnetic properties are highly dependent on particle size and synthesis methods. For instance, Cr₂O₃ nanoparticles synthesized by calcining a chromium hydroxide precursor have shown the presence of a net magnetic moment at the surface, which modifies the classical antiferromagnetic behavior. usc.gal Below the Néel temperature, these nanoparticles can exhibit coercive forces in their magnetization curves. usc.gal The magnetic behavior of these nanoparticles is a superposition of the antiferromagnetic core and the paramagnetic contribution from the surface spins. usc.gal As the particle size decreases, the surface contribution becomes more dominant. usc.gal

Beyond pure Cr₂O₃, other forms of chromium oxide and related compounds are being investigated for their magnetic and magnetostrictive properties. Chromium dioxide (CrO₂), for example, is a black synthetic magnetic solid known for its use in magnetic recording media due to its high coercivity and remanent magnetization. wikipedia.org Its acicular, or needle-like, crystal structure makes it an ideal pigment for magnetic tapes. wikipedia.org

Mixed-metal oxides containing chromium also display interesting magnetic phenomena. Yttrium chromium oxide (YCrO₃) is a canted antiferromagnet that exhibits a magnetic phase transition at a Néel temperature of approximately 141.5 K. aps.org This material has been studied for its anisotropic magnetostriction effect, a property where the material changes its shape in response to a magnetic field. aps.org The magnetic structure of YCrO₃ is characterized by a canted antiferromagnetic arrangement with antisymmetric spin superexchanges. aps.org Such materials are of interest for potential applications in data storage and sensor technologies. aps.org The study of the magnetic properties of various chromium oxide clusters has also revealed that the magnetic configuration can be tuned by varying the size and oxidation state of the cluster. acs.org

Table 1: Magnetic Properties of Different Chromium Oxide Forms

Compound/Form Magnetic Behavior Key Characteristics Potential Applications
Bulk Cr₂O₃ Antiferromagnetic usc.gal Néel temperature ~307 K usc.gal Spintronics
Cr₂O₃ Nanoparticles Weak ferromagnetic/Paramagnetic Size-dependent magnetic moment usc.gal Magnetic recording, spintronics
CrO₂ Ferromagnetic wikipedia.org High coercivity, acicular crystals wikipedia.org Magnetic recording tape wikipedia.org
YCrO₃ Canted Antiferromagnetic aps.org Anisotropic magnetostriction aps.org Data storage, sensors aps.org

Green Pigment Research and Development

This compound is a highly valued green pigment due to its exceptional stability, high melting point, and resistance to oxidation and light. icrc.ac.ir Research in this area focuses on developing new synthesis methods to control the pigment's properties, such as particle size, shape, and color, as well as creating more environmentally friendly production processes. icrc.ac.irnih.gov

One area of research involves the synthesis of nano-sized this compound pigments. Nanopigments offer several advantages, including a higher surface area for better coverage and improved mechanical strength and stability in suspensions like paints and inks. icrc.ac.ir The polyol method is one technique used to produce Cr₂O₃ and CoCr₂O₄ green nanopigments. icrc.ac.ir This low-temperature method can produce stable suspensions of nanoparticles smaller than 200 nm, which are suitable for applications like ceramic printing. icrc.ac.ir

Another focus of research is the development of "green" synthesis processes that are more sustainable and produce less waste. nih.gov For example, a hydrogen reduction and activated sintering process has been proposed to prepare this compound green pigment from potassium chromate (B82759). nih.govacs.org This method allows for the direct conversion of Cr(VI) to Cr(III) and the recycling of potassium hydroxide, significantly reducing chromium emissions. nih.govacs.org

The final color and properties of the this compound pigment can be influenced by various factors during synthesis. The thermal decomposition of different chromium oxyhydroxide (CrOOH) precursors, such as α-CrOOH and γ-CrOOH, can lead to Cr₂O₃ pigments with different particle morphologies, sizes, and colors, ranging from yellowish-green to brownish-green. researchgate.net Doping the this compound with other elements can also modify its properties. For instance, the addition of small amounts of aluminum (Al) and barium (Ba) during a hydrogen reduction process has been shown to be beneficial for obtaining a high-quality green pigment. nih.govacs.org

Furthermore, research has explored coating this compound particles to enhance their properties. Coating Cr₂O₃ with silica (SiO₂) using a liquid phase method can create a new type of green pigment with the added inertia and durability of silica, making it suitable for use in ceramic applications. scientific.net

Table 2: Comparison of Synthesis Methods for this compound Green Pigment

Synthesis Method Precursors Key Process Steps Resulting Pigment Properties
Polyol Method Chromium nitrate (B79036) nonahydrate, diethylene glycol icrc.ac.ir Refluxing and calcination icrc.ac.ir Nanoparticles (~70-80 nm), stable suspension icrc.ac.ir
Hydrogen Reduction & Sintering Potassium chromate, hydrogen nih.govacs.org Hydrogen reduction at 450-500°C, sintering nih.govacs.org High-quality pigment, conforms to commercial standards nih.govacs.org
Thermal Decomposition Ammonium dichromate atamanchemicals.com Heating above 200°C atamanchemicals.com Voluminous product atamanchemicals.com
Silica Coating (Liquid Phase) Chromium nitrate, tetraethyl orthosilicate scientific.net Hydrolysis and calcination scientific.net SiO₂-coated Cr₂O₃, enhanced stability scientific.net

Doping Agent in Glasses for Structural and Optical Modifications

This compound is utilized as a doping agent in various glass systems to alter their structural and optical properties for specific technological applications. amazonaws.com When introduced into a glass matrix, chromium ions, typically in the Cr³⁺ state, can act as network modifiers, leading to the formation of non-bridging oxygens (NBOs) and subsequent changes in the glass structure. amazonaws.com

In borate (B1201080) glasses, the addition of Cr₂O₃ has been shown to increase the density and decrease the molar volume of the glass. amazonaws.com This indicates a more compact glass structure. Spectroscopic analysis of these glasses reveals the presence of characteristic absorption bands in the visible spectrum, which are responsible for the green coloration imparted by the chromium ions. amazonaws.com The intensity of this color deepens with increasing Cr₂O₃ concentration. amazonaws.com The optical band gap energy of these glasses tends to decrease with higher chromium content, suggesting structural changes and an increase in electron confinement. amazonaws.com

This compound also plays a significant role as a nucleating agent in the production of glass-ceramics. semanticscholar.orgmdpi.com In CaO–MgO–Al₂O₃–SiO₂ systems, Cr₂O₃ promotes the crystallization of diopside as the main crystalline phase. mdpi.com The concentration of Cr₂O₃ influences the crystal morphology and distribution within the glass matrix. mdpi.com At certain concentrations, it can lead to the formation of a magnesia chrome spinel phase, which then induces the growth of diopside crystals. mdpi.com This ability to control crystallization is crucial for tailoring the mechanical and physical properties of the resulting glass-ceramic. semanticscholar.org

In silica glass, doping with Cr₂O₃ can have a notable effect on its cooling rate. researchgate.net The presence of chromium increases the emissivity of the glass in the visible spectrum, which in turn can double the cooling rate and lead to a smoother surface. researchgate.net This is particularly relevant in the manufacturing of silica fibers, where a high cooling rate can result in reduced surface roughness and potentially higher strength. researchgate.net The optimization of Cr₂O₃ concentration is therefore a potential avenue for improving the mechanical and optical properties of silica-based products like optical fibers. researchgate.net

Table 3: Effects of Cr₂O₃ Doping on Glass Properties

Glass System Property Modified Observed Effect Reference
Borate Glass Density Increases with Cr₂O₃ content amazonaws.com
Borate Glass Molar Volume Decreases with Cr₂O₃ content amazonaws.com
Borate Glass Optical Absorption Appearance of absorption bands at ~371 nm and ~615 nm amazonaws.com
Borate Glass Optical Band Gap Decreases with increasing Cr₂O₃ concentration amazonaws.com
Diopside Glass-Ceramics Crystallization Acts as a nucleating agent, promoting diopside formation semanticscholar.orgmdpi.com
Silica Glass Cooling Rate Doubles the cooling rate due to increased emissivity researchgate.net
Silica Glass Surface Roughness Smoother surface due to faster cooling researchgate.net

Theoretical and Computational Studies of Chromic Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials. It has been extensively applied to chromic oxide to understand its behavior at a fundamental level.

Electronic Structure Elucidation

DFT calculations have been instrumental in understanding the electronic nature of this compound. Cr₂O₃ is characterized as a p-type semiconductor with an experimentally determined optical band gap of approximately 3.2 eV researchgate.net. DFT studies have explored the electronic structure of various phases and doped forms of chromium oxides. For instance, studies on chromium oxide clusters (CrO<0xE2><0x82><0x99> and Cr₂O<0xE2><0x82><0x99>) have revealed the dominance of covalent Cr-O bonds and, in the case of Cr₂O<0xE2><0x82><0x99> series, the influence of Cr-Cr bonds on reducing charge transfer and yielding smaller HOMO-LUMO gaps acs.org. DFT calculations have also identified stable charge states for oxygen and chromium vacancies within the α-Cr₂O₃ crystal lattice, which are critical for understanding diffusion mechanisms aip.org. Furthermore, DFT has been used to analyze the electronic properties of chromium-substituted metal oxides, revealing band gap changes and the presence of defect states within the band gap researchgate.netnih.gov. The magnetic properties of chromium oxides, such as the ferromagnetic half-metallic nature of CrO₂, have also been investigated using DFT researchgate.netacs.org. Studies on the interface between chromium oxides and metal substrates, like aluminum, have used DFT to calculate adhesion work and interface energies, indicating that Cr₂O₃ forms more stable interfaces with aluminum compared to CrO₃ aps.org.

Vibrational Mode Assignments (IR and Raman)

DFT calculations are widely used to predict and assign vibrational spectra (Infrared and Raman) of materials, aiding in the interpretation of experimental data. For this compound and related compounds, DFT has been employed to calculate harmonic vibrational frequencies and analyze normal modes of vibration researchgate.netacs.org. Studies on potassium chromate (B82759) (K₂CrO₄) have used DFT to simulate IR and Raman spectra, assigning peaks to vibrational modes corresponding to Cr-O bond stretching and bending mdpi.com. For α-Cr₂O₃, DFT calculations have identified characteristic vibrational modes, including the A₁g mode associated with Cr-O stretching and Eg modes at lower wavenumbers researchgate.net. Specific assignments for Cr₂O₃ have included bands at approximately 303, 348, 548 (A₁g), 607, and 648 cm⁻¹ researchgate.net. Surface species of chromium oxides have also been studied, with DFT calculations helping to assign Raman bands related to Cr=O stretching vibrations at around 960-990 cm⁻¹ researchgate.net.

Table 5.1.2: Selected Vibrational Mode Assignments for Chromium Oxides (Calculated via DFT)

Compound/SpeciesMode TypeWavenumber (cm⁻¹)AssignmentReference
α-Cr₂O₃A₁g (stretching)~557Cr-O stretching researchgate.netresearchgate.net
α-Cr₂O₃Eg (stretching)~320, ~360, ~621Cr-O stretching researchgate.net
α-Cr₂O₃A₂ (silent)~462, ~693Modes related to A₂ symmetry researchgate.net
Surface Cr=O speciesStretching~960-990Terminal Cr=O stretching researchgate.net
Surface Cr=O speciesStretching~1001Surface Cr=O stretching researchgate.net
K₂CrO₄Stretching~931Strongest IR absorption (Cr-O bond stretching) mdpi.com
K₂CrO₄Bending~300-800Cr-O bond bending mdpi.com
K₂CrO₄Lattice motion~76, ~157Relative motion of K⁺ ions mdpi.com
Surface Interactions (e.g., with Carbon Nanotubes, Water Adsorption)

DFT has been employed to investigate the interactions of this compound surfaces with other materials, such as carbon nanotubes (CNTs) and graphene. Studies have explored the adsorption of molecules onto modified chromium oxide surfaces. For example, DFT calculations have been used to study the adsorption of CO molecules on tungsten oxide/graphene composites doped with chromium, providing insights into adsorption energies and distances, as well as the electronic properties influencing gas sensing capabilities nih.gov. These calculations reveal that chromium doping can enhance the adsorption of gases onto the composite materials nih.gov. Research has also simulated the interaction of polymer coatings with chromium oxide crystalline surfaces, such as the (110) surface, to understand adsorption forces and interfacial layer compactness, finding that the presence of hydroxide (B78521) ions can strengthen adsorption mdpi.com. While not strictly DFT, these surface interaction studies highlight the importance of computational modeling in understanding composite material behavior.

Phase Stability and Transitions

The stability of different crystalline phases and the prediction of phase transitions under various conditions are critical aspects of materials science. DFT calculations, often combined with phonon dispersion analysis, are used to assess the thermodynamic and dynamic stability of materials. For chromium oxides, DFT has been used to predict phase stability diagrams and transition pressures. For instance, studies on CrO₂ have utilized DFT+U to predict phase transitions under pressure, identifying several dynamically stable phases, with transition pressures ranging from 14 GPa to 143 GPa researchgate.net. DFT has also been applied to study the stability of chromium oxide phases deposited on substrates like Pt(111), identifying specific layered structures such as Cr₃O₆ trilayers and predicting the relative stability of different oxide phases under varying chemical potentials acs.org. Furthermore, DFT calculations are crucial for predicting the stability of interfaces, as seen in studies comparing the adhesion and stability of Cr₂O₃ and CrO₃ on aluminum substrates aps.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a complementary approach to DFT by simulating the time evolution of atomic systems, providing insights into dynamic processes such as diffusion, melting, and sintering.

Premelting Processes and Surface Diffusion

MD simulations have been employed to study premelting phenomena and surface diffusion on this compound surfaces. Simulations of the (0001) surface of Cr₂O₃ at elevated temperatures have revealed a surface melting process occurring significantly below the bulk melting point researchgate.net. These simulations indicate that the surface undergoes relaxation and that diffusion primarily occurs through the hopping of surface atoms researchgate.net. In studies involving chromium oxide coatings, such as Cr₂O₃ on cementite particles, MD simulations have shown that while the Cr₂O₃ shell does not alter the melting temperature of the core, oxygen atoms from the shell can diffuse into the core, potentially destabilizing the structure researchgate.net. These simulations also highlight differences in melting behavior, with core-shell particles melting from the core, unlike pure cementite particles that melt from the surface researchgate.net. MD simulations are also used to model the sintering of nanoparticles, providing atomic-level insights into surface diffusion mechanisms and the influence of defects on diffusion pathways oaepublish.com.

Vacancy Diffusion Mechanisms

Understanding diffusion mechanisms within the this compound lattice is crucial for predicting its behavior under various conditions, particularly in high-temperature applications like oxidation resistance and catalysis. Computational studies, primarily employing Density Functional Theory (DFT), have investigated both cation (Cr) and anion (O) vacancy diffusion.

Research indicates that diffusion in Cr₂O₃ is complex and can be influenced by temperature and oxygen partial pressure. For instance, studies suggest that at low temperatures and high oxygen partial pressures, chromium vacancy diffusion is dominant. Conversely, at high vacuum and high temperatures, oxygen diffusion becomes more significant arxiv.org. Specific mechanisms identified include vacancy hopping and interstitial migration. For chromium vacancies, diffusion can be anisotropic, occurring faster along the c-axis at lower temperatures and switching to the basal plane at higher temperatures researchgate.net. Oxygen vacancy diffusion is generally found to be faster than chromium vacancy diffusion, particularly at Cr/Cr₂O₃ interfaces, and is primarily confined to the basal plane arxiv.orgresearchgate.net. The migration energies for charged vacancies are generally lower than for neutral vacancies, with DFT+U calculations providing more accurate predictions for migration energies compared to standard DFT researchgate.netaip.org.

Table 1: Summary of Vacancy Diffusion Mechanisms in Cr₂O₃

SpeciesDominant ConditionsPreferred Diffusion DirectionMigration Energy Range (eV)Reference
CrLow temperature, High P(O₂)c-axis (low T), Basal (high T)2.02 - 2.59 (V³⁻) arxiv.orgresearchgate.net
OHigh temperature, High vacuumBasal plane1.18 - 2.98 (V²⁺) arxiv.orgresearchgate.net
CrInterface (Cr/Cr₂O₃)N/AN/A researchgate.net
OInterface (Cr/Cr₂O₃)Basal planeN/A researchgate.net

Note: V³⁻ refers to a negatively charged chromium vacancy, and V²⁺ refers to a positively charged oxygen vacancy.

Interfacial Phenomena (e.g., with organic molecules)

The interaction of this compound surfaces with organic molecules is a key area of study for applications in catalysis, sensing, and corrosion inhibition. Computational methods, including DFT and reactive force fields, are employed to elucidate adsorption mechanisms, binding energies, and surface modifications.

Studies have investigated the adsorption of various organic molecules, such as ethanol (B145695) and water, on Cr₂O₃ surfaces. For example, ethanol adsorption on a Cr₂O₃(001) surface has been found to be a chemisorption process with significant adsorption energies, suggesting strong interactions and potential catalytic activity researchgate.net. Water adsorption on Cr₂O₃ surfaces can lead to the formation of multilayered structures, with the first layers interacting directly with the oxide surface. When organic inhibitors are present, they can block Cr₂O₃-water interactions, but water can also weaken the inhibitor's adsorption researchgate.net. The nature of the surface termination (e.g., Cr-terminated vs. O-terminated) and the presence of defects like oxygen vacancies can significantly influence the adsorption behavior of organic species researchgate.netrsc.orgacs.org. For instance, Cr₂O₃-doped graphene heterostructures have shown strong chemisorption with limonene (B3431351), indicating potential for sensing applications rsc.org.

Table 2: Adsorption of Organic Molecules on Cr₂O₃ Surfaces

Organic MoleculeSurfaceInteraction TypeAdsorption Energy (eV)Key FindingsReference
EthanolCr₂O₃(001)Chemisorption~0.94Strong interaction; Cu₄ cluster on Cr₂O₃ enhances ethanol adsorption and dehydrogenation. researchgate.net
WaterCr₂O₃(0001)Molecular/Hydroxyl0.08 - 0.115Forms multilayered structures; adsorption strength varies with coverage; can weaken inhibitor adsorption. researchgate.net
LimoneneCr₂O₃–GrapheneChemisorption~1.6High adsorption energy; leads to band gap increase and Fermi level shift; potential for sensing applications. rsc.org
SO₂Cr₂O₃Chemisorption-3.09 to -2.79Forms sulfite-like species on the surface; indicates strong interaction. researchgate.net
Vitamin C (VC)Cr₂O₃(0 0 1)ChemisorptionNot specifiedForms Cr-O covalent and O…H hydrogen bonds; superior corrosion inhibition performance due to more bonds to the surface. researchgate.net

Reaction Kinetics and Mechanistic Modeling

Computational studies play a vital role in elucidating the kinetics and mechanisms of reactions involving this compound, particularly in catalytic processes and oxidation reactions. DFT and kinetic modeling approaches are used to determine reaction pathways, activation energies, and rate-determining steps.

Research has explored the catalytic mechanisms of Cr₂O₃, for instance, in the dehydrogenation of alkanes and the reverse water-gas shift (RWGS) reaction. Kinetic modeling of alkane dehydrogenation has identified different rate-determining steps, such as adsorption or hydrogen abstraction core.ac.uk. For the RWGS reaction over Pt/Cr₂O₃ catalysts, DFT studies have highlighted the crucial role of interfacial synergy and oxygen vacancies in enhancing catalytic activity acs.org. Mechanistic studies have also investigated the reduction of Cr(VI) species by CO, with DFT modeling providing insights into the interaction of CO with Cr clusters mdpi.com. The reduction of supported chromium oxide catalysts by hydrogen has been modeled, suggesting a topochemical mechanism involving growing domains aalto.fi.

Table 3: Reaction Kinetics and Mechanistic Insights for Cr₂O₃

Reaction TypeCatalyst SystemKey Mechanistic AspectComputational MethodReference
Alkane DehydrogenationCr₂O₃/Al₂O₃Identification of rate-determining steps (adsorption vs. H abstraction); role of surface Cr³⁺ and oxygen ions.Kinetic Modeling core.ac.uk
Reverse Water-Gas Shift (RWGS)Pt/Cr₂O₃Importance of interfacial synergy between Pt and Cr₂O₃; role of oxygen vacancies in enhancing activity.DFT acs.org
Cr(VI) Reduction by COCr clustersModeling of CO interaction with Cr clusters; insights into reaction kinetics.DFT mdpi.com
Reduction of Supported Cr₂O₃Supported Cr₂O₃Topochemical mechanism involving growing domains; kinetic analysis of TPR data.Kinetic Modeling aalto.fi
Ethylene (B1197577) PolymerizationCrOx/SiO₂Cosse-Arlman mechanism on Cr(III)–alkyl centers; complex mechanistic concepts for activation of Cr(VI)/SiO₂ and Cr(II)/SiO₂.DFT mdpi.com

Band Structure Calculations

Band structure calculations, predominantly using DFT and its variants (like DFT+U), are fundamental for understanding the electronic and optical properties of this compound. These calculations reveal its semiconducting nature and provide insights into charge transport, optical absorption, and magnetic properties.

Cr₂O₃ is generally classified as an antiferromagnetic semiconductor. DFT calculations have predicted band gaps for Cr₂O₃, though standard DFT often underestimates these values. For instance, a DFT calculation yielded a band gap of 1.40 eV, significantly lower than the experimental value of 3.4 eV, while DFT+U improved this prediction to 3.26 eV, closely matching the experimental result aip.org. The electronic structure near the Fermi level is characterized by Cr 3d orbitals strongly hybridized with O 2p orbitals jps.jp. These calculations are essential for understanding phenomena like photocatalysis, gas sensing, and the behavior of Cr₂O₃ in electronic devices rsc.orgresearchgate.net. The choice of functional and the inclusion of on-site Coulombic corrections (U) are critical for accurately describing the electronic properties, including magnetism and band gaps aip.orgntnu.noresearchgate.net.

Table 4: Band Structure Properties of Cr₂O₃ from Calculations

Calculation MethodBand Gap (eV)TypeMagnetic OrderingKey FindingsReference
DFT (PBE)~1.40SemiconductorAntiferromagneticUnderestimates experimental band gap; provides structural parameters. aip.org
DFT+U (PBE+U)~3.26SemiconductorAntiferromagneticSignificantly improves band gap prediction; captures magnetic properties; essential for accurate migration energy calculations. aip.orgntnu.no
DFT (B3LYP)~3.38SemiconductorFerromagnetic/AntiferromagneticConsistent with experimental vibrational spectra; useful for characterizing thin films. researchgate.net
DFT+U~1.6SemiconductorN/AUsed for Cr₂O₃-graphene heterostructures; shows band gap increase upon limonene adsorption, indicating sensing capability. rsc.org

Empirical Modeling of Structure-Property Relationships

Empirical modeling seeks to establish correlations between the structural characteristics of this compound and its macroscopic properties, often using statistical methods or simplified theoretical frameworks. While less common in the context of fundamental electronic or diffusion studies, empirical approaches are valuable for optimizing material processing and predicting performance.

One example of empirical modeling involves using Response Surface Methodology (RSM) to optimize plasma-spraying parameters for Cr₂O₃ coatings. RSM can establish relationships between process variables (e.g., oxygen flux, spraying current) and coating properties like hardness, adhesion, and porosity, allowing for the prediction of optimal conditions to achieve desired performance mdpi.comresearchgate.net. These models help in tailoring the microstructure of Cr₂O₃ coatings to enhance properties such as wear and corrosion resistance mdpi.comresearchgate.net. While not directly based on quantum mechanical principles, these empirical models provide practical guidelines for material design and fabrication by linking processing-structure-property relationships.

Table 5: Empirical Modeling of Cr₂O₃ Properties

Modeling TechniqueProperty StudiedInput ParametersOutput PropertiesApplication/GoalReference
RSMCoating Microstructure & PerformanceSpraying current, Oxygen flux, Standoff distanceHardness, Elastic modulus, Adhesion, PorosityOptimization of plasma-sprayed Cr₂O₃ coatings for improved wear and corrosion resistance. mdpi.comresearchgate.net
Statistical RegressionNot specified (general approach)Structural parameters (e.g., crystallite size)Catalytic activity, Optical absorptionPredicting material performance based on microstructural features. researchgate.net

Compound Name List:

this compound

Chromium(III) oxide

Cr₂O₃

CrO₂

CrO₃

Cr₂O₅

Cr₅O₁₂

Cr(VI)

Cr(III)

Cr(II)

Cr³⁺

Cr⁶⁺

Cr³⁺

Cr²⁺

Cr₂C₂

Fe₂O₃

NiO

Al₂O₃

TiO₂

CeO₂

SiO₂

Pt

CO

CO₂

H₂

H₂O

SO₂

NH₃

O₂

C₁₀H₁₆ (Limonene)

Vitamin C (VC)

2-vinylsuccinic acid (VSA)

Polyacrylamide (PAM)

Methane (CH₄)

Calcium-ferrite-type chromium oxide

NaCr₂O₄

K₂Cr₈O₁₆

Urea

Ammonia (B1221849)

Ethylene

Propene

Butenes

Trimethylamine

Liquid petroleum gas (LPG)

Toluene

Xanthine

Acetone

Sustainability and Cleaner Production Research of Chromic Oxide

Minimization of Hexavalent Chromium (Cr(VI)) in Production

Traditional manufacturing processes for chromic oxide often begin with hexavalent chromium compounds, such as sodium dichromate or chromic anhydride (B1165640). ntnu.no These methods are known for producing large volumes of solid waste containing highly toxic and carcinogenic Cr(VI) compounds. tandfonline.com For instance, the production of one ton of chromium anhydride can generate approximately 2.0 to 2.5 tons of toxic chromium-containing residues that are difficult to detoxify. ntnu.no

The primary goal of cleaner production is to prevent the formation of Cr(VI) at the source. Research into the fundamentals of Cr(VI) formation has identified key factors that can be controlled. Thermodynamically, the formation of Cr(VI) is influenced by temperature and the chemical composition of the raw materials, particularly the presence of compounds like calcium oxide. mtu.edu Strategies to minimize its formation include:

Avoiding Cr(VI) Intermediates: A key strategy is to design processes that bypass the creation of hexavalent chromium intermediates altogether. One promising approach is sulfuric acid-based leaching of chromite ore, which aims to extract trivalent chromium directly, thus avoiding the oxidation step to Cr(VI). mdpi.com

Controlling Reaction Conditions: In processes where oxidation is necessary, controlling the reaction conditions is crucial. This includes carefully managing the temperature and the basicity (e.g., the CaO/SiO₂) of the reaction mixture. mtu.edu

Raw Material Selection: The physical characteristics of the raw materials also play a role. Using larger chromite phase sizes and fused grains has been shown to decrease the formation of Cr(VI). mtu.edu

By focusing on these preventative measures, new production technologies aim to eliminate the environmental pollution associated with hexavalent chromium. tandfonline.com

Recovery from Industrial Wastewater (e.g., Tannery Wastewater)

Industrial wastewater, particularly from leather tanneries, contains significant concentrations of chromium, which presents both an environmental hazard and an opportunity for resource recovery. senescyt.gob.ecresearchgate.net The tanning process uses chromium(III) salts, but a considerable portion (30-40%) remains in the wastewater. researchgate.net Research has demonstrated the feasibility of extracting and converting this chromium into valuable this compound.

A common method is chemical precipitation. In one study, this compound was successfully recovered from tannery effluent by using ammonium (B1175870) hydroxide (B78521) to precipitate the chromium at a pH of 10. The resulting precipitate was then filtered, dried, and calcined at temperatures between 400 and 700°C to yield this compound (Cr₂O₃). senescyt.gob.ec Other precipitating agents have also been investigated, with varying levels of efficiency and sludge production. Magnesium oxide (MgO) has been identified as a particularly effective agent, achieving high removal efficiency while producing a dense sludge with good settling characteristics. researchgate.netresearchgate.net

Another approach involves the thermal treatment of solid tannery waste (trimmings, shavings, and buffing dust). Incineration in a specialized furnace can produce a residual ash that is a concentrate of chromium in the form of Cr(III) oxide, containing up to 53.1% Cr by weight. nih.gov This material can then be used as a substitute for chromium ore in other industries. nih.gov

Comparison of Precipitating Agents for Chromium Recovery from Tannery Wastewater
Precipitating AgentOptimal pHRemoval Efficiency (%)Sludge Volume / CharacteristicsSource
Ammonium Hydroxide (NH₄OH)10Not specified, successful Cr₂O₃ formationNot specified senescyt.gob.ec
Sodium Hydroxide (NaOH)-99.97High volume (590 mL) researchgate.net
Calcium Hydroxide (Ca(OH)₂)-99.97Moderate volume (412 mL) researchgate.net
Magnesium Oxide (MgO)9.8 - 10.399.98Low volume (85 mL), high settling rate researchgate.net

Cleaner Production Processes for this compound from Chromite Ore

Developing environmentally benign processes for producing this compound directly from its primary source, chromite ore, is a major focus of sustainability research. These efforts aim to increase efficiency, reduce waste, and eliminate toxic byproducts. tandfonline.com

A novel clean production process involves the liquid-phase oxidation of chromite ore in a sub-molten salt (SMS) medium. ntnu.no In this method, trivalent chromium from the ore is oxidized to potassium chromate (B82759) in a potassium hydroxide (KOH) medium at temperatures significantly lower than traditional roasting processes. ntnu.no Research has shown that at temperatures above 320°C, a chromium conversion of up to 98% can be achieved. ntnu.no This process is a key first step in a closed-loop system that avoids the generation of chromium-containing residues. ntnu.no

Following the liquid-phase oxidation, the resulting potassium chromate is converted back into trivalent this compound through hydrogen reduction. ntnu.no This two-step synthesis involves the hydrogen reduction of K₂CrO₄ to form an intermediate trivalent chromium compound, which is then decomposed into fine Cr₂O₃ powders via heat treatment. hep.com.cn This reduction step is critical as it regenerates the chromium in its desired trivalent oxide form while allowing for the recovery of other process chemicals. ntnu.no

A significant advantage of modern cleaner processes is the emphasis on resource circularity and waste minimization. The clean process involving SMS oxidation and hydrogen reduction exemplifies this approach:

Zero Chromium Waste: The process is designed to achieve zero emission of chromium-containing residues. ntnu.no

Chemical Recovery: The potassium hydroxide (KOH) used as the reaction medium in the oxidation step can be completely recovered during the hydrogen reduction stage and recycled back into the process. This leads to a potassium utilization rate of nearly 100%. ntnu.no

Byproduct Valorization: Associated components in the chromite ore, such as aluminum, magnesium, silicon, and iron, are not discarded as waste. Instead, they are converted into a valuable byproduct, a desulfurization agent. ntnu.no

This contrasts sharply with traditional methods, where the chromium conversion efficiency is often only around 76%, with a significant amount lost to toxic residue. ntnu.no

Comparison of Traditional vs. Cleaner Production Process for this compound
ParameterTraditional ProcessCleaner Process (SMS & Hydrogen Reduction)Source
Chromium Conversion Efficiency~76%>98% ntnu.no
Chromium-Containing Residue2.0 - 2.5 tons per ton of productZero ntnu.no
Potassium UtilizationLow (byproducts generated)~100% (media is recycled) ntnu.no
Reaction TemperatureHigh (Roasting)Low (>320°C) ntnu.no

Environmental Impact Assessment of this compound Production

To quantify the environmental benefits of different production routes, Life Cycle Assessment (LCA) studies have been conducted. An LCA provides a cradle-to-gate evaluation of the environmental footprint, including energy consumption and greenhouse gas emissions. mdpi.comdestinyh2020andbeyond.eu

Studies evaluating various this compound production chains have calculated the Global Warming Potential (GWP) and the fossil Primary Energy Demand (PED). The results show a GWP ranging from 7.9 to 12.8 kg of CO₂ equivalent per kg of Cr₂O₃ produced, and a fossil PED between 91.4 and 159.6 MJ equivalent per kg of product. mdpi.comdestinyh2020andbeyond.eu

A key finding from these assessments is that the majority of the environmental impact (up to 96%) originates from the upstream production of chemical raw materials like chromium anhydride and sodium dichromate, which are used in traditional processes. mdpi.com The final calcination stage contributes a much smaller fraction (1.3% to 3.5%) of the total GWP. destinyh2020andbeyond.eu This highlights the critical importance of developing cleaner, more efficient methods for creating these initial chromium compounds, as this is where the greatest potential for environmental improvement lies. mdpi.comdestinyh2020andbeyond.eu

Q & A

Basic: What is the ionic charge distribution in Cr₂O₃, and how does it ensure molecular neutrality?

Cr₂O₃ is an ionic compound where each chromium cation (Cr³⁺) contributes a +3 charge, totaling +6 for two ions. Each oxygen anion (O²⁻) contributes -2, with three oxygens totaling -6. The charges balance to yield a neutral compound. This charge distribution underpins its stability in redox reactions and solid-state applications .

Basic: How is chromic oxide utilized as an inert marker in nutrient digestibility studies?

Cr₂O₃ is added to experimental diets (e.g., 0.2–1% by weight) as a non-absorbable marker. Post-ingestion, fecal samples are analyzed via gamma emission scintillation detectors to quantify Cr₂O₃ concentration, enabling calculation of nutrient absorption coefficients. Key steps include homogenization of feed, controlled collection intervals (e.g., 12-hour windows), and validation via proximate analysis .

Advanced: What methodological considerations are critical when designing experiments using Cr₂O₃ as a digestibility marker?

  • Adjustment Periods : Allow 4 days for dietary acclimatization to minimize gut microbiota variability .
  • Sampling Protocol : Collect ileal digesta over 48 hours with twice-daily sampling to capture diurnal variations .
  • Analytical Validation : Use root mean square error of prediction (RMSEP) and concordance correlation coefficient (CCC) to assess marker recovery accuracy .
  • Control for Matrix Effects : Account for feed composition (e.g., fiber content) that may interfere with Cr₂O₃ detection .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties of Cr₂O₃?

Discrepancies in data (e.g., enthalpy of formation) often arise from synthesis methods or impurity levels. To address this:

  • Cross-reference the NIST Chemistry WebBook for standardized values .
  • Replicate experiments under controlled conditions (e.g., inert atmosphere for synthesis) and characterize purity via X-ray diffraction .

Basic: What are the common laboratory methods for synthesizing Cr₂O₃?

  • Thermal Decomposition : Heat ammonium dichromate ((NH₄)₂Cr₂O₇) at 200–300°C to yield Cr₂O₃, nitrogen, and water vapor.
  • Reduction of CrO₃ : Reduce chromium(VI) oxide with carbon or sulfur at high temperatures (~1000°C) .

Advanced: What analytical techniques are recommended for validating Cr₂O₃ concentration in complex matrices?

  • Gamma Spectrometry : Quantify Cr₂O₃ in feces or feed using isotope-specific gamma emission counts (e.g., ¹⁵³Cr) .
  • Acid Digestion : Digest samples in nitric/perchloric acid followed by atomic absorption spectroscopy (AAS) to confirm chromium content .
  • Statistical Calibration : Apply linear regression (R² > 0.95) between predicted and observed values to validate marker accuracy .

Basic: What redox reactions involve Cr₂O₃, and how do they impact its applications?

Cr₂O₃ reacts with chlorine and carbon at elevated temperatures to form CrCl₃ (used in catalysis) and CO:
Cr2O3+3Cl2+3C2CrCl3+3CO\text{Cr}_2\text{O}_3 + 3\text{Cl}_2 + 3\text{C} \rightarrow 2\text{CrCl}_3 + 3\text{CO}

Its oxidation in alkaline media produces chromates (CrO₄²⁻), relevant to corrosion-resistant coatings .

Advanced: How to optimize reaction conditions for synthesizing chromium(III) chloride from Cr₂O₃?

  • Temperature : Maintain 800–1000°C to ensure complete chlorination.
  • Stoichiometry : Use a 3:1 molar ratio of Cl₂:C to prevent intermediate oxide formation.
  • Purification : Sublimate CrCl₃ under argon to isolate pure crystals .

Advanced: What statistical approaches assess the accuracy of Cr₂O₃-based digestibility calculations?

  • Identity Test : Perform an F-test (p < 0.05) to confirm linear regression parameters (β₀ = 0, β₁ = 1) between observed and predicted values .
  • Error Metrics : Calculate RMSEP (<5% for high precision) and CCC (>0.90) to evaluate predictive performance .

Basic: What structural features of Cr₂O₃ make it suitable for high-temperature applications?

Cr₂O₃ adopts a corundum (α-Al₂O₃) structure with hexagonal close-packed oxygen layers and Cr³⁺ ions occupying octahedral sites. This dense packing confers thermal stability up to 1200°C, ideal for refractory materials and oxidation-resistant coatings .

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